Carboxy finasteride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-21(2,20(28)29)25-19(27)16-7-6-14-13-5-8-17-23(4,12-10-18(26)24-17)15(13)9-11-22(14,16)3/h10,12-17H,5-9,11H2,1-4H3,(H,24,26)(H,25,27)(H,28,29)/t13-,14-,15-,16+,17+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTBMAPJHKDDJV-MKMSXTRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)O)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595331 | |
| Record name | N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116285-37-1 | |
| Record name | Finasteride carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FINASTERIDE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K71S04GO1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Carboxy Finasteride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Finasteride and its Metabolism
Finasteride is a synthetic 4-azasteroid compound that functions as a potent inhibitor of type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT)[1]. It is widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia[1].
The biotransformation of finasteride in the body occurs primarily in the liver and involves two main phases of metabolism[2]. Phase I metabolism is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, which oxidizes the t-butyl group of finasteride to form hydroxylated intermediates and subsequently carboxy finasteride (also known as finasteride-ω-oic acid)[2][3]. This carboxylic acid metabolite is a major urinary metabolite of finasteride[3]. Phase II metabolism involves the glucuronidation of these metabolites[2].
Synthesis of Finasteride (Precursor to this compound)
A direct and detailed chemical synthesis protocol for this compound is not extensively reported in the available literature. Therefore, understanding the synthesis of its precursor, finasteride, is crucial. Several synthetic routes to finasteride have been developed, often starting from steroid precursors like progesterone or 4-androstene-3,17-dione.
A common strategy involves the synthesis of the key intermediate, 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid, followed by amidation with tert-butylamine.
Representative Synthetic Scheme for Finasteride
A frequently cited approach involves the following key transformations[4][5][6]:
-
Starting Material: Progesterone or a similar steroid derivative.
-
Formation of the 17β-Carboxylic Acid: This can be achieved through various methods, including the haloform reaction on a 17-acetyl group[4].
-
A-Ring Modification to form the 4-Aza-3-oxo Moiety: This critical step involves oxidative cleavage of the A-ring, followed by cyclization with an ammonia source to introduce the nitrogen atom.
-
Saturation of the A/B Ring Junction: Catalytic hydrogenation is often employed to establish the 5α-stereochemistry.
-
Dehydrogenation: Introduction of the double bond at the 1,2-position of the A-ring is typically accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a silylating agent[7].
-
Amidation: The final step is the coupling of the 17β-carboxylic acid with tert-butylamine to form the desired N-tert-butylcarboxamide group of finasteride.
Experimental Data for Finasteride Synthesis Intermediates
| Intermediate | Synthesis Step | Reagents and Conditions |
| 3-Oxo-4-androstene-17β-carboxylic acid | Bromoform reaction from progesterone | Progesterone, Dioxane, Br₂, 15% NaOH (aq), 0-5 °C, 6 hours[4]. |
| N-tert-butyl-3-oxo-4-androstene-17β-carboxamide | Amidation of 3-Oxo-4-androstene-17β-carboxylic acid | Thionyl chloride (in place of more expensive oxalyl chloride) followed by addition of tert-butylamine[4]. |
| N-tert-butyl-3-oxo-4-aza-5α-androstane-17β-carboxamide | Oxidative ring opening, cyclization with ammonia, and reduction | Oxidation followed by reaction with ammonia and then catalytic reduction with 10% Palladium on carbon[4]. |
| Finasteride | Dehydrogenation of N-tert-butyl-3-oxo-4-aza-5α-androstane-17β-carboxamide | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent like dioxane, heated to reflux[4][7]. |
Hypothetical Synthesis of this compound
While a specific protocol is not available, a plausible synthetic route to this compound would involve the selective oxidation of one of the methyl groups of the tert-butyl moiety on the finasteride molecule. This is a chemically challenging transformation due to the steric hindrance and the presence of other potentially reactive sites on the molecule.
A potential, yet unproven, approach could involve a multi-step process:
-
Hydroxylation: Introduction of a hydroxyl group on one of the methyls of the tert-butyl group to form hydroxy finasteride. This might be achievable using specific oxidizing agents that can target primary C-H bonds.
-
Oxidation: Subsequent oxidation of the primary alcohol to a carboxylic acid.
This proposed pathway is speculative and would require significant experimental optimization.
Purification Protocols
The purification of this compound, being a carboxylic acid, would differ from that of finasteride. The following are general procedures that could be adapted for the purification of synthetic this compound.
Purification of Finasteride (Precursor)
Crude finasteride can be purified by various methods, including:
-
Recrystallization: Common solvent systems include methanol/water, ethyl acetate, or a mixture of methanol and formic acid followed by precipitation with water[8].
-
Chromatography: Column chromatography can be employed for purification.
-
Decolorization: Treatment with activated carbon can be used to remove colored impurities[8][9].
General Purification Strategy for Steroidal Carboxylic Acids
A general approach for the purification of a synthetic steroidal carboxylic acid like this compound would involve:
-
Aqueous Extraction: The acidic nature of the carboxyl group allows for its selective extraction into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution). Neutral and basic organic impurities would remain in the organic phase.
-
Acidification and Re-extraction: The aqueous layer is then acidified (e.g., with HCl) to protonate the carboxylate, making the molecule less water-soluble. The purified carboxylic acid can then be re-extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing and Drying: The organic layer containing the purified product is washed with brine to remove excess water and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Crystallization: The final purification step would typically be crystallization from a suitable solvent system to obtain the pure this compound.
Characterization Techniques
The synthesized this compound would be characterized using a suite of analytical techniques to confirm its structure and purity:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid moiety.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound[6].
Signaling Pathways and Experimental Workflows
Finasteride Metabolism Pathway
The following diagram illustrates the metabolic conversion of finasteride to its hydroxylated and carboxylated metabolites.
Caption: Metabolic pathway of finasteride.
Experimental Workflow for Synthesis and Purification
This diagram outlines a general workflow for the synthesis and purification of a target molecule like this compound.
Caption: General workflow for synthesis and purification.
Conclusion
This technical guide consolidates the available information on the synthesis of finasteride and the metabolic formation of this compound. While a specific, detailed chemical synthesis protocol for this compound remains elusive in the public domain, this document provides a robust starting point for researchers by detailing the synthesis of the necessary precursor and outlining general principles for the purification and characterization of the target metabolite. The provided diagrams offer a clear visualization of the metabolic pathway and a hypothetical experimental workflow. Further research into the selective oxidation of the tert-butyl group of finasteride is warranted to develop a viable synthetic route to this compound.
References
- 1. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN101863956A - A kind of method of synthesizing finasteride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101531698A - Synthesis technology of finasteride - Google Patents [patents.google.com]
- 8. CN102603862B - Finasteride purification method - Google Patents [patents.google.com]
- 9. CN102603862A - Finasteride purification method - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Metabolism and Excretion of Carboxy Finasteride
This technical guide provides a comprehensive overview of the metabolic pathways and excretion routes of this compound, a principal metabolite of the 5α-reductase inhibitor, finasteride. The information presented herein is synthesized from peer-reviewed scientific literature to support research and development activities.
Introduction to Finasteride Metabolism
Finasteride undergoes extensive hepatic metabolism, primarily through oxidation and glucuronidation, before its excretion. The biotransformation of finasteride is a two-phase process involving Phase I metabolism regulated by cytochrome P450 enzymes and Phase II metabolism involving glucuronide conjugation[1]. The primary enzyme responsible for the initial oxidative metabolism of finasteride is Cytochrome P450 3A4 (CYP3A4)[2][3][4]. This process leads to the formation of several metabolites, with this compound being a major end-product found in excreta.
Metabolic Pathway to this compound
The formation of this compound, also known as finasteride-ω-oic acid, is a multi-step process initiated by the oxidation of the t-butyl group of finasteride[1][4].
Phase I Metabolism:
-
Hydroxylation: The initial step is the hydroxylation of the t-butyl side chain of finasteride, catalyzed by CYP3A4, to form ω-hydroxy finasteride[4][5].
-
Oxidation to Aldehyde: The resulting alcohol group is then further oxidized to an aldehyde, forming ω-aldehyde finasteride. This reaction is also mediated by CYP3A4[4].
-
Oxidation to Carboxylic Acid: The final step in the formation of this compound is the oxidation of the aldehyde group to a carboxylic acid. This step is catalyzed by both NAD-dependent enzymes in cytosolic, microsomal, and mitochondrial fractions, as well as by CYP3A4[4].
Phase II Metabolism:
While this compound itself is a final oxidative metabolite, other finasteride metabolites can undergo Phase II conjugation. For instance, ω-hydroxy finasteride can be glucuronidated by UGT1A4, and this compound can be glucuronidated by UGT1A3 to form an acyl glucuronide, although this is found in low amounts in vivo[6].
Visualizing the Metabolic Pathway
The following diagram illustrates the oxidative metabolic pathway of finasteride to this compound.
Excretion of Finasteride and its Metabolites
Finasteride and its metabolites are eliminated from the body through both renal and fecal routes. Studies in healthy volunteers have shown that approximately 39% of a dose of finasteride is excreted in the urine and 57% in the feces, as metabolites[1]. The parent drug is minimally excreted unchanged in urine (less than 0.04%) and feces[5].
This compound is a major urinary metabolite of finasteride[5][7]. One study identified that the ω-monocarboxylic acid metabolite accounted for approximately 18.4% of the administered dose excreted in the urine[5]. The elimination of this compound in urine has been shown to peak at around 10 hours after oral administration of finasteride[8].
Quantitative Data on Excretion
| Parameter | Urine | Feces | Reference |
| Total Radioactivity Excretion (% of dose) | 39.1 ± 4.7 | 56.8 ± 5.0 | [5] |
| Unchanged Finasteride (% of dose) | ~0.04 | Scarcely | [5] |
| ω-Hydroxy Finasteride (% of dose) | ~0.4 | - | [5] |
| This compound (ω-oic acid) (% of dose) | 18.4 ± 1.7 | - | [5] |
Experimental Protocols for Metabolite Analysis
The identification and quantification of finasteride and its metabolites, including this compound, are typically performed using chromatographic and mass spectrometric techniques.
Sample Preparation
-
Liquid-Liquid Extraction (LLE): A common method for extracting finasteride and its metabolites from biological matrices like plasma and urine. For example, LLE with methyl tert-butyl ether or ethyl acetate can be used[9][10].
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of finasteride and its metabolites. A reverse-phase C18 column is often employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid solution)[9][11].
-
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupled with HPLC (LC-MS/MS) for sensitive and specific detection and quantification. Electrospray ionization (ESI) in positive ion mode is typically used. For carboxy-finasteride, the transition of m/z 403 has been monitored[7].
Experimental Workflow
The following diagram outlines a typical experimental workflow for the analysis of this compound in urine.
Conclusion
This compound is a significant metabolite of finasteride, formed through a multi-step oxidative process primarily mediated by CYP3A4. It is predominantly excreted in the urine. The analysis of this compound is crucial for understanding the pharmacokinetics of finasteride and is accomplished using robust analytical techniques such as LC-MS/MS. This guide provides foundational knowledge for researchers and professionals in the field of drug metabolism and development.
References
- 1. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition and pharmacokinetics of [14C]finasteride after oral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
Carboxy Finasteride: An In-depth Technical Guide on its Role as a Finasteride Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Finasteride, a potent inhibitor of 5α-reductase, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. A major metabolic pathway involves the oxidation of the tert-butyl group, leading to the formation of ω-hydroxy finasteride, which is subsequently oxidized to an intermediate aldehyde, and then to its principal urinary metabolite, carboxy finasteride (also known as finasteride-ω-oic acid). This technical guide provides a comprehensive overview of the metabolic pathway, experimental protocols for analysis, and the limited available data on the physiological role of this compound. While generally considered to possess significantly less pharmacological activity than the parent compound, a detailed understanding of its formation and fate is crucial for a complete pharmacokinetic and pharmacodynamic profile of finasteride.
Introduction
Finasteride is a synthetic 4-azasteroid compound widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[1][2] Its therapeutic effect is derived from the competitive inhibition of 5α-reductase, particularly type II and type III isoenzymes, which are responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3] The metabolism of finasteride is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these, this compound is a prominent metabolite, particularly in urine. This document serves as a technical resource for researchers and professionals in drug development, summarizing the current knowledge on this compound.
Metabolic Pathway of Finasteride to this compound
The biotransformation of finasteride to this compound is a multi-step process occurring predominantly in the liver.[3] The primary enzyme responsible for this oxidative pathway is cytochrome P450 3A4 (CYP3A4).[4][5]
The metabolic cascade proceeds as follows:
-
Hydroxylation: Finasteride is first hydroxylated at the tert-butyl side chain to form ω-hydroxy finasteride.[4][5]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde intermediate, ω-aldehyde finasteride.[4]
-
Oxidation to Carboxylic Acid: Finally, the aldehyde is further oxidized to a carboxylic acid, yielding this compound (finasteride-ω-oic acid).[4][5]
This metabolic pathway effectively increases the water solubility of the compound, facilitating its excretion from the body, primarily through urine.[5]
Figure 1: Metabolic Pathway of Finasteride to this compound.
Quantitative Data
Quantitative data on this compound is limited, with most studies focusing on the parent drug. However, some information on its excretion and relative activity has been reported.
| Parameter | Value | Reference |
| Urinary Excretion | ||
| Peak Excretion Time | ~10 hours post-administration | [6] |
| Pharmacological Activity | ||
| 5α-Reductase Inhibition | < 20% of finasteride's activity | [3][7] |
| Androgen Receptor Binding | No significant affinity reported | [7] |
Table 1: Quantitative Data for this compound
Experimental Protocols
Synthesis and Purification of this compound
Putative Synthesis Approach: A potential synthetic route could involve the direct oxidation of finasteride. This would likely require a strong oxidizing agent capable of converting a methyl group on the tert-butyl moiety to a carboxylic acid. Such a multi-step oxidation would need careful control to avoid unwanted side reactions on the steroid core.
In Vitro Generation and Purification:
-
Incubation: Incubate finasteride with human liver microsomes in the presence of an NADPH-regenerating system to facilitate metabolism.[4]
-
Extraction: After incubation, perform a liquid-liquid extraction of the reaction mixture using an organic solvent such as ethyl acetate to isolate the metabolites.
-
Purification: The extracted metabolites can be separated and purified using techniques like high-performance liquid chromatography (HPLC).
Figure 2: Workflow for In Vitro Generation and Purification.
Analytical Method for Quantification in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound in biological samples like urine and plasma.
Sample Preparation (Urine):
-
Sample Collection: Collect urine samples and store them frozen until analysis.
-
Extraction: Perform a liquid-liquid extraction.
-
To 3 mL of urine, add approximately 500 mg of potassium dihydrogen phosphate.
-
Extract with 4 mL of ethyl acetate by shaking for 15 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic phase and treat with a 5% lead acetate solution to precipitate interfering substances.
-
Centrifuge again and transfer the clear organic phase.
-
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound.
-
Figure 3: Analytical Workflow for this compound Quantification.
Physiological Role and Activity
This compound is generally considered to be a pharmacologically weak metabolite of finasteride.
-
5α-Reductase Inhibition: Studies have indicated that the metabolites of finasteride, including this compound, possess less than 20% of the inhibitory activity of the parent drug on the 5α-reductase enzyme.[3][7] Specific IC50 values for this compound are not well-documented in the literature.
-
Androgen Receptor Binding: Finasteride itself has no significant binding affinity for the androgen receptor, and its metabolites are also considered to be inactive in this regard.[7] Some studies have suggested that finasteride might interfere with androgen receptor function in certain cancer cell lines with mutant androgen receptors, but this effect is not observed with wild-type receptors and is not considered a primary mechanism of action.[10]
The primary role of the metabolic conversion to this compound appears to be detoxification and elimination, transforming the lipophilic parent drug into a more water-soluble compound that can be readily excreted by the kidneys.
Conclusion
This compound is a key metabolite in the elimination pathway of finasteride, formed through a series of oxidative reactions mediated primarily by CYP3A4. While it is the major urinary metabolite, its pharmacological activity is significantly lower than that of finasteride. The analytical methods for its detection are well-established, relying on LC-MS/MS for sensitive and specific quantification. Further research to elucidate a specific synthesis protocol and to more precisely quantify its inhibitory effects on 5α-reductase isoenzymes would provide a more complete understanding of this metabolite. This guide provides a foundational summary for researchers and professionals working with finasteride and its metabolic fate.
References
- 1. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Finasteride Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Application to a Comparative Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antiandrogenic effect of finasteride against a mutant androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Carboxy Finasteride: A Technical Whitepaper
Published: November 19, 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical guide on the discovery, historical context, and biochemical characterization of carboxy finasteride, the major urinary metabolite of the 5α-reductase inhibitor, finasteride. It details the metabolic pathway leading to its formation, summarizes key quantitative pharmacokinetic data, and provides detailed experimental protocols for its analysis and for the in vitro assessment of 5α-reductase inhibition. This whitepaper is intended to serve as a comprehensive resource for researchers in pharmacology, drug metabolism, and analytical chemistry.
Historical Context and Discovery
The development of finasteride by Merck & Co. in the 1980s marked a pivotal moment in the targeted therapy of androgen-dependent conditions. The journey began with the observation by Imperato-McGinley et al. in 1974 of a cohort of male pseudohermaphrodites in the Caribbean. These individuals had a genetic deficiency in the steroid 5α-reductase enzyme, resulting in an inability to convert testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). Despite having normal male internal genitalia and testosterone levels, they presented with ambiguous external genitalia at birth, underdeveloped prostates, and a notable absence of male pattern baldness in adulthood. This provided a compelling human model, implicating DHT as the primary androgen responsible for the development of the prostate and the progression of androgenetic alopecia.
This insight spurred the strategic development of a specific inhibitor of the Type II 5α-reductase isozyme, which is predominantly found in the prostate and hair follicles.[1] This effort culminated in the synthesis of finasteride (initially coded MK-906), a potent 4-azasteroid compound.[2] Finasteride was patented in 1984 and received FDA approval in 1992 under the brand name Proscar® for the treatment of benign prostatic hyperplasia (BPH).[1][3]
With the drug's development, understanding its metabolic fate was critical. The definitive study elucidating the disposition and pharmacokinetics of finasteride in humans was published by Carlin et al. in 1992 from Merck Sharp & Dohme Research Laboratories.[4] In this seminal work, six healthy male volunteers were administered a single oral dose of [14C]-labeled finasteride. Through meticulous analysis of plasma, urine, and feces, researchers identified and quantified the drug's metabolites. The study revealed that finasteride is extensively metabolized, with approximately 39% of the radioactive dose recovered in urine and 57% in feces.[4]
Crucially, this investigation was the first to report the discovery of the major urinary metabolite , an acidic compound identified as the ω-monocarboxylic acid derivative of finasteride , now commonly known as This compound or finasteride-ω-oic acid.[2][4] This metabolite alone accounted for a significant portion of the drug's elimination, with a mean of 18.4% of the administered dose being excreted in the urine in this form.[4] The study also identified a neutral metabolite, ω-hydroxyfinasteride, which was found to be the major metabolite in plasma but only a minor component in urine.[4] This foundational work established the primary metabolic pathways and the significance of this compound in the drug's disposition.
Metabolic Pathway of Finasteride to this compound
The biotransformation of finasteride is a multi-step process primarily occurring in the liver. It consists of Phase I oxidation reactions followed by Phase II conjugation, rendering the compound more water-soluble for excretion.
Phase I Metabolism: The initial and rate-limiting step is the oxidation of finasteride, which is mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2]
-
Hydroxylation: CYP3A4 catalyzes the hydroxylation of the t-butyl side chain of finasteride to form ω-hydroxyfinasteride .[4] This is the primary circulating metabolite in plasma.
-
Oxidation to Carboxylic Acid: The newly formed hydroxyl group undergoes further oxidation. This process is also mediated, at least in part, by CYP3A4 and potentially NAD-dependent enzymes, converting ω-hydroxyfinasteride, likely via an intermediate aldehyde, into the terminal This compound (finasteride-ω-oic acid).[1]
Phase II Metabolism: The primary Phase I metabolites can then undergo glucuronidation, a conjugation reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.
-
ω-hydroxyfinasteride is a substrate for UGT1A4 .[2]
-
This compound is a substrate for UGT1A3 , forming an acyl glucuronide.[2]
These glucuronidated conjugates are highly hydrophilic and readily eliminated. However, the primary route of urinary excretion for the finasteride dose is in the form of the unconjugated this compound.[4] The metabolites of finasteride, including this compound, are considered essentially inactive, possessing less than 20% of the 5α-reductase inhibitory activity of the parent compound.[1][5]
References
- 1. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. finasterideinfo.org [finasterideinfo.org]
- 4. Disposition and pharmacokinetics of [14C]finasteride after oral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Carboxy Finasteride: A Deep Dive into its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Finasteride, a potent inhibitor of 5α-reductase, is a cornerstone in the management of benign prostatic hyperplasia and androgenetic alopecia. Its therapeutic effects are intrinsically linked to its metabolism, which results in several derivatives. Among these, carboxy finasteride, also known as finasteride-ω-oic acid, is a major metabolite. This technical guide provides a comprehensive overview of the biological activity and function of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While specific quantitative inhibitory data for this compound is not extensively available in public literature, this guide synthesizes the current understanding of its role as a less active metabolite of its potent parent compound.
Introduction
Finasteride exerts its pharmacological effects by inhibiting the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The reduction in DHT levels alleviates symptoms associated with conditions characterized by androgen overactivity. The biotransformation of finasteride primarily occurs in the liver, leading to the formation of several metabolites. This document focuses on the carboxylic acid derivative, this compound, providing a detailed examination of its known biological properties and the experimental context for their evaluation.
Biological Activity of this compound
This compound is a product of the oxidative metabolism of finasteride. While finasteride is a potent inhibitor of 5α-reductase, its metabolites, including this compound, exhibit significantly reduced pharmacological activity.
5α-Reductase Inhibition
Table 1: Comparative 5α-Reductase Inhibitory Activity
| Compound | Target Enzyme | IC50 Value | Relative Potency |
| Finasteride | 5α-Reductase Type II | ~1-10 nM | 100% |
| This compound | 5α-Reductase | Not Available | <20% of Finasteride |
Note: The IC50 value for finasteride can vary depending on the experimental conditions. The potency of this compound is stated relative to finasteride as specific quantitative data is not available.
Finasteride Metabolism and the Formation of this compound
The metabolic pathway of finasteride is crucial to understanding the generation and role of this compound. The primary site of finasteride metabolism is the liver, where it undergoes oxidation primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.
The metabolic conversion of finasteride to this compound involves a series of oxidative reactions. This biotransformation renders the compound more water-soluble, facilitating its excretion from the body.
Experimental Protocols
The assessment of 5α-reductase inhibition is fundamental to characterizing compounds like finasteride and its metabolites. Below is a generalized methodology for an in vitro 5α-reductase inhibition assay.
In Vitro 5α-Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5α-reductase.
Materials:
-
Enzyme Source: Homogenates or microsomal fractions from tissues expressing 5α-reductase (e.g., human prostate, rat liver) or recombinant human 5α-reductase.
-
Substrate: Radiolabeled testosterone (e.g., [1,2,6,7-³H]-testosterone).
-
Cofactor: NADPH.
-
Test Compound: this compound (or other inhibitors).
-
Buffer: Phosphate or citrate buffer at an appropriate pH (typically pH 5.0-7.0).
-
Reaction Termination Solution: A solution to stop the enzymatic reaction (e.g., a mixture of organic solvents).
-
Analytical System: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for separating testosterone and dihydrotestosterone, coupled with a radioactivity detector.
Procedure:
-
Enzyme Preparation: Prepare the enzyme source (e.g., prostate microsomes) according to established protocols. Determine the protein concentration of the enzyme preparation.
-
Incubation Mixture: In a microcentrifuge tube, combine the buffer, NADPH, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled testosterone substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Steroid Extraction: Extract the steroids from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Separation and Quantification: Separate the substrate (testosterone) and the product (dihydrotestosterone) using TLC or HPLC. Quantify the amount of radiolabeled dihydrotestosterone formed.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Pharmacokinetics and Function
This compound is a major urinary metabolite of finasteride. Its formation is a key step in the clearance of finasteride from the body. The increased polarity of this compound compared to the parent drug facilitates its renal and fecal excretion. While its direct biological function as a potent 5α-reductase inhibitor is minimal, its role in the pharmacokinetic profile of finasteride is significant. The rate of its formation and subsequent elimination contributes to the overall half-life and duration of action of finasteride.
Table 2: Pharmacokinetic Parameters of Finasteride
| Parameter | Value |
| Bioavailability | ~65% |
| Protein Binding | ~90% |
| Metabolism | Hepatic (primarily CYP3A4) |
| Major Metabolites | This compound, Hydroxy finasteride |
| Elimination Half-life | ~6 hours (in young adults) |
| Excretion | Feces (~57%), Urine (~39%) as metabolites |
Conclusion
This compound is a primary metabolite of finasteride, formed through hepatic oxidation. Its biological activity as a 5α-reductase inhibitor is substantially lower than that of finasteride, with reports indicating less than 20% of the parent compound's potency. While specific IC50 values are not well-documented in the literature, its role in the pharmacokinetics and clearance of finasteride is well-established. The methodologies for assessing 5α-reductase inhibition provide a clear framework for the continued investigation of finasteride and its metabolites. For drug development professionals, understanding the metabolic fate and the reduced activity of metabolites like this compound is critical for a complete comprehension of the parent drug's efficacy and safety profile. Further research to precisely quantify the inhibitory activity of this compound would provide a more complete picture of its pharmacological profile.
References
Carboxy Finasteride: A Definitive Biomarker for Finasteride Intake
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Finasteride, a synthetic 4-azasteroid, is a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2] It is widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss).[3][4] Due to its influence on steroid metabolism, finasteride can act as a masking agent in doping control by altering the urinary steroid profile, which can complicate the detection of anabolic androgenic steroid misuse.[5][6][7] This has led to its inclusion on the World Anti-Doping Agency's (WADA) list of prohibited substances.[8] Consequently, the reliable detection of finasteride intake is crucial in both clinical and anti-doping settings. Carboxy finasteride, the main urinary metabolite of finasteride, has emerged as a definitive biomarker for its parent compound's administration.[5][7] This technical guide provides a comprehensive overview of this compound as a biomarker, focusing on its analytical detection, metabolic pathway, and pharmacokinetic profile.
Metabolism and Pharmacokinetics
Finasteride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][9] The major metabolic pathway involves oxidation to form two primary metabolites: a monohydroxylated metabolite and a monocarboxylic acid metabolite, known as this compound.[9] These metabolites possess less than 20% of the 5α-reductase inhibitory activity of finasteride.[3][9]
Following oral administration, finasteride is well absorbed, with a bioavailability of approximately 63-65%.[1][9] The terminal elimination half-life of finasteride ranges from 4.7 to 7.1 hours.[1][10] Metabolites are excreted in both urine (32-46%) and feces (51-64%).[4][9] this compound is the principal metabolite found in urine, making it an ideal target for detecting finasteride use.[5][7]
Pharmacokinetic Parameters of Finasteride
| Parameter | Value | Reference |
| Bioavailability | 63-65% | [1][9] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [9] |
| Elimination Half-Life (t1/2z) | 4.7 - 7.1 hours | [1][10] |
| Protein Binding | ~90% | [9] |
| Urinary Excretion (as metabolites) | 32-46% | [9] |
| Fecal Excretion (as metabolites) | 51-64% | [9] |
Analytical Methodology for this compound Detection
The standard and most reliable method for the detection and quantification of this compound in biological matrices, particularly urine, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][11] This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the metabolite.
Experimental Protocol: LC-MS/MS Analysis of this compound in Urine
This protocol is a composite of methodologies described in the scientific literature.[11][12]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 3 mL of the urine sample into a centrifuge tube.
-
Add approximately 500 mg of potassium dihydrogen phosphate.
-
Add 4 mL of ethyl acetate and shake vigorously for 15 minutes.
-
Centrifuge at 2500 rpm for 5 minutes.
-
Transfer the organic (upper) phase to a new tube containing 5% lead acetate solution.
-
Vortex for 5 seconds and centrifuge at 2500 rpm for 1 minute.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen gas at 60°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
2. Chromatographic Separation
-
Column: Waters Symmetry Shield RP18 (50 mm × 2.1 mm, 3.5 µm) or equivalent.[12]
-
Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, with a linear increase in mobile phase B over several minutes to elute the analyte.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometric Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Monitoring Mode: Selected Ion Monitoring (SIM) for screening or Multiple Reaction Monitoring (MRM) for confirmation.
-
Precursor Ion (m/z): 403 for this compound.[11]
-
Product Ions (m/z): Common transitions for this compound include m/z 401 -> 102.[7]
Method Validation Parameters
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | < 2 ng/mL | [11] |
| Linearity Range | 10.0 - 500.0 ng/mL | [11] |
| Intra-run Precision (%RSD) | < 5.3% | [11] |
| Inter-run Precision (%RSD) | < 5.3% | [11] |
| Accuracy | Within ±6.6% | [11] |
Detection Window of this compound
The ability to detect this compound in urine for an extended period after finasteride administration is a key advantage of its use as a biomarker.
| Dose of Finasteride | Detection Window of this compound in Urine | Reference |
| 5 mg (single oral dose) | Up to 94 hours | [6][13] |
| 5 mg (single oral dose) | Up to 90 hours | [5][7] |
| 5 mg (single oral dose) | Up to 49 hours | [11] |
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams outline the metabolic pathway of finasteride and a typical experimental workflow for this compound detection.
Conclusion
This compound has been firmly established as a reliable and definitive biomarker for detecting finasteride intake. Its status as the major urinary metabolite, coupled with a significant detection window, makes it an invaluable tool in clinical research, drug development, and particularly in the context of anti-doping control. The well-characterized and validated LC-MS/MS methods provide the necessary sensitivity and specificity for robust and accurate quantification. This guide provides the foundational technical information for researchers and professionals working with finasteride and its metabolites, underscoring the importance of this compound in ensuring compliance and understanding the disposition of finasteride in the human body.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Investigation about the deffects and the detection of finasteride, a substance which can be misused as masking agent in doping control | World Anti Doping Agency [wada-ama.org]
- 6. Doping-control analysis of the 5alpha-reductase inhibitor finasteride: determination of its influence on urinary steroid profiles and detection of its major urinary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Finasteride | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Hypothetical Exploration of Carboxy Finasteride as an Aldose Reductase Inhibitor: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document explores the hypothetical inhibitory activity of carboxy finasteride on aldose reductase based on the known structure-activity relationships of aldose reductase inhibitors. To date, there is no direct scientific evidence to support this specific interaction. This whitepaper is intended for theoretical and informational purposes only.
Introduction
Finasteride is a well-established 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. Its primary mechanism of action involves blocking the conversion of testosterone to dihydrotestosterone. Finasteride undergoes hepatic metabolism, primarily by cytochrome P450 3A4, leading to the formation of several metabolites, including this compound.[1]
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. It catalyzes the reduction of glucose to sorbitol. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, the inhibition of aldose reductase is a significant therapeutic target.
A notable structural feature of many potent aldose reductase inhibitors is the presence of a carboxylic acid moiety, which often interacts with a key anionic binding site within the enzyme's active pocket. Given that this compound possesses such a group, this whitepaper explores the theoretical potential of this metabolite to act as an aldose reductase inhibitor.
The Subject Compound: this compound
This compound, also known as finasteride carboxylic acid, is a metabolite of finasteride.[1]
-
Chemical Name: 2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid[2]
-
Molecular Weight: 402.53 g/mol [3]
The key structural feature relevant to this hypothesis is the carboxylic acid group, which is absent in the parent compound, finasteride.
The Target: Aldose Reductase and Its Inhibition
Aldose reductase is an enzyme of the aldo-keto reductase superfamily. The active site of aldose reductase has a well-characterized "anionic pocket" that accommodates the carboxylate or other acidic functionalities of many inhibitors. This interaction is often crucial for high-affinity binding.
General Structural Requirements for Aldose Reductase Inhibitors
While the chemical structures of aldose reductase inhibitors are diverse, several common features have been identified for effective binding:
-
An acidic moiety: A carboxylic acid, hydantoin, or a bioisostere that can interact with the anionic binding site.
-
A hydrophobic region: Often an aromatic or heterocyclic ring system that interacts with hydrophobic residues in the active site.
-
A "linker" group: Connecting the acidic and hydrophobic moieties.
The presence of the carboxylic acid group in this compound fulfills one of the primary requirements for potential interaction with the aldose reductase active site.
Hypothetical Inhibition Mechanism of this compound
Based on the known structure of the aldose reductase active site and the structure of this compound, a hypothetical binding mode can be proposed. The carboxylic acid group of this compound could potentially interact with the positively charged residues within the anionic pocket of aldose reductase. The bulky steroid backbone of the molecule would likely occupy a hydrophobic region of the active site.
Below is a conceptual diagram illustrating this hypothetical interaction.
Caption: Hypothetical interaction of this compound with the active site of aldose reductase.
Proposed Experimental Protocols for Validation
To investigate the hypothetical aldose reductase inhibitory activity of this compound, standard in vitro enzymatic assays would be required.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against aldose reductase.
Principle: The activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate (e.g., DL-glyceraldehyde).
Materials:
-
Purified aldose reductase (from rat lens, human recombinant, or other sources)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
This compound (test compound)
-
A known aldose reductase inhibitor (e.g., Epalrestat) as a positive control
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of aldose reductase in a suitable buffer.
-
Reagent Preparation: Prepare stock solutions of NADPH, DL-glyceraldehyde, and this compound at various concentrations.
-
Assay Mixture: In a quartz cuvette or a 96-well UV-transparent plate, combine the phosphate buffer, NADPH solution, and the test compound (this compound) or control.
-
Enzyme Addition: Add the aldose reductase solution to the assay mixture to initiate the reaction.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of NADPH oxidation for each concentration of this compound. The percent inhibition is calculated relative to the control (no inhibitor). The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the proposed in vitro assay.
Caption: Workflow for in vitro aldose reductase inhibition assay.
Quantitative Data Summary (Hypothetical)
As this is a theoretical exploration, no quantitative data for this compound's inhibition of aldose reductase exists. If experiments were to be conducted, the results would be presented in a table similar to the one below, allowing for comparison with known inhibitors.
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| This compound | Aldose Reductase | TBD | TBD |
| Epalrestat (Reference) | Aldose Reductase | Value | Type |
| Sorbinil (Reference) | Aldose Reductase | Value | Type |
| Tolrestat (Reference) | Aldose Reductase | Value | Type |
TBD: To Be Determined Values and types for reference compounds would be populated from literature.
Conclusion and Future Directions
The presence of a carboxylic acid moiety in this compound, a known metabolite of finasteride, provides a structural basis for the hypothesis that it may act as an inhibitor of aldose reductase. This whitepaper outlines the theoretical framework for this interaction and proposes standard experimental protocols for its validation.
Future research should focus on:
-
Synthesis and Purification of this compound: Obtaining a sufficient quantity of pure this compound for in vitro studies.
-
In Vitro Enzymatic Assays: Performing the described aldose reductase inhibition assays to determine the IC₅₀ value.
-
Kinetic Studies: If inhibition is observed, conducting kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Molecular Docking and Modeling: Performing computational studies to predict the binding mode and affinity of this compound within the aldose reductase active site.
-
In Vivo Studies: If in vitro activity is significant, progressing to cell-based and animal models of diabetic complications to assess efficacy.
The exploration of known drug metabolites for new therapeutic activities, as proposed here, represents a potential avenue for drug discovery and repurposing. Direct experimental evidence is now required to validate or refute the hypothesis of this compound as an aldose reductase inhibitor.
References
Carboxy Finasteride: A Comprehensive Technical Review of In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of carboxy finasteride, the principal urinary metabolite of the 5α-reductase inhibitor, finasteride. The document synthesizes available data on its formation, biological activity, and detection, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes through diagrams.
Introduction
Finasteride is a synthetic 4-azasteroid compound that competitively inhibits type II and III 5α-reductase, the enzymes responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2][3] This mechanism of action makes it a cornerstone therapy for benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss).[4][5] Understanding the metabolic fate of finasteride is crucial for a complete pharmacological and toxicological profile. Finasteride undergoes extensive hepatic metabolism, primarily leading to the formation of this compound (also known as finasteride-ω-oic acid) as the major metabolite excreted in urine.[6][7][8] This document focuses specifically on the in vitro and in vivo characteristics of this key metabolite.
In Vitro Studies
In vitro research has primarily focused on the metabolic pathway of finasteride and the relative biological activity of its metabolites.
Metabolic Pathway
Finasteride is biotransformed in the liver in a sequential oxidative process. The metabolism is initiated by the cytochrome P450 enzyme CYP3A4, which hydroxylates the t-butyl side chain. This intermediate is further oxidized to an aldehyde, and subsequently to the carboxylic acid, forming this compound.[8]
Biological Activity
Studies consistently report that the metabolites of finasteride, including this compound, are significantly less active as 5α-reductase inhibitors compared to the parent compound. The available literature indicates that these metabolites possess less than 20% of the inhibitory activity of finasteride.[3] While a specific IC50 value for isolated this compound is not prominently available in the reviewed literature, it is generally considered to be an essentially inactive metabolite.[9]
Table 1: In Vitro 5α-Reductase Inhibitory Activity
| Compound | Target Enzyme | System | IC50 Value | Reference |
| Finasteride | 5α-Reductase | Human Prostate Enzyme | 1 ng/mL (~2.7 nM) | [10] |
| 5α-Reductase Type II | SRD5A2-overexpressing HEK cells | 1.16 nM | [11] | |
| 5α-Reductase | Rat Liver Microsomes | 13.6 nmol/L (nM) | [12] | |
| This compound | 5α-Reductase | Not Specified | <20% of Finasteride activity | [3] |
In Vivo Studies
In vivo studies in both animals and humans confirm the metabolic pathway and provide pharmacokinetic data on the excretion of this compound following administration of the parent drug.
Pharmacokinetic Data
Following oral administration, finasteride is well-absorbed and extensively metabolized.[9] While finasteride has a plasma half-life of 5-6 hours in adults, its metabolite, this compound, can be detected in urine for an extended period.[13] Approximately 39% of a finasteride dose is recovered in the urine as metabolites, with this compound being the major urinary metabolite, accounting for about 18.4% of the initial dose.[7] Fecal excretion accounts for the majority of elimination (around 57%), also in the form of metabolites.[7]
Table 2: Pharmacokinetic Parameters of Finasteride (Parent Drug) in Humans
| Parameter | Value | Unit | Reference |
| Bioavailability | ~63 | % | [14] |
| Tmax (Time to Peak) | 1 - 2 | hours | [3] |
| Protein Binding | ~90 | % | [3] |
| Elimination Half-life | 5 - 6 | hours | [13] |
| Excretion (Urine) | ~39 (as metabolites) | % of dose | [7] |
| Excretion (Feces) | ~57 (as metabolites) | % of dose | [7] |
Table 3: Detection and Excretion of this compound in Humans
| Parameter | Finding | Condition | Reference |
| Major Urinary Metabolite | This compound | Post-oral finasteride | [7][8] |
| Urinary Excretion | ~18.4% of dose | Post-oral [14C]finasteride | [7] |
| Detection Window | Up to 49 hours | Post 5 mg oral dose | [15] |
Experimental Protocols
This section details the methodologies for key in vitro and in vivo assays related to this compound research.
In Vitro 5α-Reductase Inhibition Assay
This protocol describes a typical enzymatic assay to determine the inhibitory activity of a test compound on 5α-reductase using rat liver microsomes as the enzyme source.
Protocol Steps:
-
Enzyme Preparation: Prepare a crude enzyme suspension from rat liver microsomes.[16]
-
Pre-incubation: In a reaction vessel, pre-incubate the test compound (e.g., this compound) or vehicle control with 20 µg/mL of the rat liver enzyme preparation in a suitable buffer (e.g., modified phosphate buffer, pH 6.5) for 15 minutes at 37°C.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone, to a final concentration of approximately 0.9 µM.[1]
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[1]
-
Reaction Termination: Stop the reaction by adding an equal volume of 1 N HCl.[1]
-
Quantification: Determine the amount of testosterone consumed or dihydrotestosterone produced. This can be achieved by various methods, including Enzyme Immunoassay (EIA) kits that measure the remaining testosterone or by separating and quantifying both substrate and product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][17]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Quantification of this compound in Urine by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the screening and confirmation of this compound in human urine samples.
Protocol Steps:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 3 mL of urine into a centrifuge tube.
-
Add approximately 500 mg of potassium dihydrogen phosphate.
-
Add 4 mL of ethyl acetate and shake for 15 minutes.
-
Centrifuge at 2500 rpm for 5 minutes.
-
Transfer the organic (upper) phase to a new tube containing 5% lead acetate and vortex briefly. Centrifuge again.
-
Transfer the final organic phase to a clean tube.[15]
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 60°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase.[15]
-
-
LC-MS/MS Conditions:
-
Chromatography: Utilize a C18 reverse-phase column. The mobile phase typically consists of an aqueous component (e.g., 2 mM ammonium acetate with 0.2% formic acid) and an organic component (e.g., methanol or acetonitrile with similar additives), run in a gradient elution mode.[18][19]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
-
Validation Parameters:
Conclusion
This compound is the primary urinary metabolite of finasteride, formed through a CYP3A4-mediated oxidative pathway in the liver. In vitro and in vivo evidence consistently indicates that it is a pharmacologically weak or inactive metabolite, possessing less than 20% of the 5α-reductase inhibitory activity of the parent drug. Its main relevance is as a biomarker for finasteride use, particularly in doping control. The analytical methods for its detection in urine are well-established, sensitive, and robust. For drug development professionals, the low biological activity of this compound suggests it is unlikely to contribute to either the therapeutic efficacy or the adverse effect profile of finasteride.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new look at the 5alpha-reductase inhibitor finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 6. researchgate.net [researchgate.net]
- 7. Disposition and pharmacokinetics of [14C]finasteride after oral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Finasteride, YM-152, MK-906, Prodel, Propecia, Chibro-Proscar, Finastid, Prostide, Andozac, Proscar-药物合成数据库 [drugfuture.com]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pfsfoundation.org [pfsfoundation.org]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carboxy Finasteride: Chemical Identity, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of carboxy finasteride, the major urinary metabolite of the 5α-reductase inhibitor, finasteride. This document details its chemical identifiers, proposed synthesis, analytical methodologies, and its formation within the biological system.
Chemical Identifiers and Properties
This compound is a key metabolite in the pharmacokinetic profiling of finasteride. A clear understanding of its chemical identity is fundamental for researchers in drug metabolism and clinical chemistry. The primary chemical identifiers and properties are summarized in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 116285-37-1 | [1][2] |
| IUPAC Name | 2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid | [3][4] |
| Molecular Formula | C₂₃H₃₄N₂O₄ | [1][3][4] |
| Molecular Weight | 402.53 g/mol | [1][4] |
| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(C=CC(=O)N4)C | [5] |
| Synonyms | Finasteride Carboxylic Acid, 2-Methyl-N-[[(5a,17b)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]alanine | [1] |
Metabolic Pathway of Finasteride to this compound
Finasteride undergoes extensive metabolism in the liver, primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme.[6][7][8] The biotransformation involves the oxidation of the tert-butyl group to form this compound. This metabolic pathway is a critical aspect of finasteride's pharmacokinetics and clearance from the body.
References
- 1. scbt.com [scbt.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Finasteride carboxylic acid | C23H34N2O4 | CID 18632991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Finasteride Carboxylic Acid | LGC Standards [lgcstandards.com]
- 5. GSRS [precision.fda.gov]
- 6. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Carboxy Finasteride Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxy finasteride, the major urinary metabolite of finasteride, is a critical analyte in pharmacokinetic, metabolism, and doping control studies. Finasteride, a 5α-reductase inhibitor, is biotransformed in vivo, primarily by cytochrome P450 3A4 (CYP3A4), through oxidation of its tert-butyl group to form hydroxylated and carboxylated metabolites.[1][2] Accurate quantification of this compound requires a well-characterized analytical standard.
This document provides comprehensive guidance on sourcing a commercial this compound analytical standard and offers a detailed, albeit theoretical, protocol for its in-house preparation for research purposes. Additionally, it outlines methodologies for the purification and analytical characterization of the standard.
Sourcing of Commercial this compound Analytical Standard
For quantitative analysis requiring the highest accuracy and traceability, it is strongly recommended to source a certified reference material from a reputable supplier. Several vendors offer this compound with documented purity and a certificate of analysis.
Table 1: Commercial Suppliers of this compound Analytical Standard
| Supplier | Product Name | Catalog Number | Purity | Format |
| MedChemExpress | This compound | HY-W739812 | >98% | Solid |
| LGC Standards | Finasteride Carboxylic Acid | TRC-D448975 | Not specified | Solid |
| Santa Cruz Biotechnology | Finasteride Carboxylic Acid | sc-219551 | Not specified | Solid |
| Pharmaffiliates | Finasteride Carboxylic Acid | PA 06 18560 | Not specified | Solid |
| TLC Pharmaceutical Standards | Finasteride Carboxylic Acid | F-0512 | Not specified | Solid |
In-House Preparation of this compound Analytical Standard (Theoretical Protocol)
The following protocol describes a hypothetical method for the synthesis of this compound via the oxidation of finasteride. This procedure is based on general chemical principles for the oxidation of sterically hindered alkyl groups and has not been validated. Researchers employing this method must conduct thorough optimization and characterization of the final product.
Synthesis: Oxidation of Finasteride
The proposed synthesis involves the oxidation of the tert-butyl group of finasteride to a carboxylic acid. Ruthenium tetroxide (RuO₄), a powerful oxidizing agent, is a candidate for this transformation due to its ability to cleave C-C bonds and oxidize alkyl groups. The reaction would be performed in a biphasic system with a co-oxidant to regenerate the ruthenium catalyst.
Materials:
-
Finasteride
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Distilled water
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve finasteride in a 1:1 mixture of carbon tetrachloride and acetonitrile.
-
Add an aqueous solution of sodium periodate (as the co-oxidant) to the flask.
-
Add a catalytic amount of ruthenium(III) chloride hydrate.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude product will likely contain unreacted starting material and byproducts. Purification to an analytical standard grade can be achieved through column chromatography followed by recrystallization.
3.2.1. Flash Column Chromatography
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol).
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column equilibrated with the starting mobile phase.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent.
-
3.2.2. Recrystallization
-
Solvent System: A mixture of methanol and water is a potential candidate, given the expected polarity of the carboxylic acid.
-
Procedure:
-
Dissolve the purified product from column chromatography in a minimal amount of hot methanol.
-
Slowly add water until the solution becomes slightly turbid.
-
Heat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold methanol-water mixture, and dry under vacuum.
-
Analytical Characterization and Quality Control
The identity, purity, and potency of the prepared or sourced this compound standard must be rigorously confirmed.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of the analytical standard.
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for confirming the identity of this compound by determining its molecular weight.
Table 3: LC-MS Method Parameters for this compound Identification
| Parameter | Condition |
| LC System | As described for HPLC |
| Mass Spectrometer | Electrospray Ionization (ESI) in positive ion mode |
| Monitored Ion (m/z) | [M+H]⁺ = 403.2 |
| Fragmentor Voltage | Optimized for the specific instrument |
| Gas Temperature | 300-350 °C |
| Gas Flow | Optimized for the specific instrument |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The expected spectra would show the characteristic signals of the steroid backbone and the absence of the tert-butyl signal, with the appearance of signals corresponding to the carboxylic acid group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹).
Physicochemical Data
Table 4: Physicochemical Properties of Finasteride and this compound
| Property | Finasteride | This compound |
| Molecular Formula | C₂₃H₃₆N₂O₂ | C₂₃H₃₄N₂O₄ |
| Molecular Weight | 372.54 g/mol | 402.53 g/mol |
| CAS Number | 98319-26-7 | 116285-37-1 |
| Appearance | White to off-white crystalline solid | Solid (expected) |
| Melting Point | ~257 °C | Not reported |
| Solubility | Freely soluble in ethanol and methanol; very slightly soluble in water. | Expected to have higher aqueous solubility than finasteride. |
Diagrams
References
Application Note: Analysis of Carboxy Finasteride Fragmentation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometry fragmentation pattern of carboxy finasteride, the major urinary metabolite of the 5α-reductase inhibitor, finasteride. A comprehensive experimental protocol for the identification and characterization of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented. The information herein is intended to guide researchers in developing robust analytical methods for pharmacokinetic studies, drug metabolism research, and doping control analysis.
Introduction
Finasteride is a synthetic 4-azasteroid compound widely used in the treatment of benign prostatic hyperplasia and androgenic alopecia.[1] Its mechanism of action involves the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[2] Understanding the metabolic fate of finasteride is crucial for evaluating its efficacy and safety. The primary route of finasteride metabolism involves oxidation, leading to the formation of hydroxylated and carboxylated metabolites.[3][4] this compound (finasteride-ω-oic acid or M3) has been identified as a major metabolite excreted in urine.[4][5]
Mass spectrometry coupled with liquid chromatography is a powerful technique for the sensitive and specific detection of drug metabolites.[5] This application note details the characteristic fragmentation pattern of this compound observed in tandem mass spectrometry, providing a basis for its unambiguous identification in biological matrices.
Mass Spectrometry Fragmentation Pattern of this compound
The analysis of this compound by positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals a characteristic fragmentation pattern. The protonated molecule, [M+H]⁺, of this compound is observed at a mass-to-charge ratio (m/z) of 403.[6] Collision-induced dissociation (CID) of this precursor ion yields several diagnostic product ions.
A representative product ion mass spectrum for this compound shows the formation of key fragments that can be used for its identification and quantification.[6][7] The fragmentation primarily occurs at the side chain and within the steroid-like core structure. A proposed fragmentation pathway is illustrated below.
Caption: Proposed fragmentation pathway of this compound.
Quantitative Data Summary
The prominent product ions of this compound observed upon fragmentation of the precursor ion (m/z 403) are summarized in the table below. These ions are crucial for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 403 | 272 | C7H13NO2 |
| 403 | Other minor fragments | - |
Note: The relative abundances of fragment ions can vary depending on the mass spectrometer and collision energy used.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound in biological samples, such as urine. The parameters are based on methods described in the literature and may require optimization for specific instrumentation and sample matrices.[6][8]
Caption: General workflow for the LC-MS/MS analysis of this compound.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample, add an appropriate internal standard.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
Liquid Chromatography (LC)
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[8]
-
Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A suitable gradient to achieve separation from other matrix components. For example, start with a low percentage of mobile phase B and gradually increase it over the course of the run.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 25-40 °C.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type:
-
For fragmentation pattern analysis: Product ion scan of m/z 403.
-
For quantification: Multiple Reaction Monitoring (MRM).
-
-
MRM Transitions:
-
This compound: m/z 403 → 272 (and other qualifying ions).
-
-
Instrument Parameters (typical values, requires optimization):
Data Analysis
-
Identify this compound by its retention time and the presence of the characteristic precursor and product ions.
-
For quantitative analysis, construct a calibration curve using standards of known concentrations and calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard.
Conclusion
The mass spectrometry fragmentation pattern of this compound is characterized by a prominent precursor ion at m/z 403 and a key product ion at m/z 272. This information, coupled with the provided LC-MS/MS protocol, offers a robust framework for the reliable identification and quantification of this major finasteride metabolite in various biological matrices. These methods are essential for advancing research in drug metabolism, pharmacokinetics, and clinical monitoring related to finasteride administration.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution mass spectrometric investigation of the phase I and II metabolites of finasteride in pig plasma, urine and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. identification-of-finasteride-metabolites-in-human-bile-and-urine-by-high-performance-liquid-chromatography-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Carboxy Finasteride using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of carboxy finasteride, a carboxylic acid derivative of the 5α-reductase inhibitor finasteride, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are intended for researchers in pharmaceutical analysis, drug metabolism, and synthetic chemistry.
Introduction
Finasteride is a synthetic 4-azasteroid compound widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.[1] Its metabolism in the body leads to the formation of several metabolites, including a carboxylic acid derivative, often referred to as this compound.[1][2] Accurate structural characterization of these metabolites is crucial for understanding the drug's metabolic fate, identifying potential impurities in drug manufacturing, and for regulatory submissions.
NMR spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution.[3] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the complete chemical structure, including stereochemistry, of finasteride and its derivatives.
This document will focus on the structural characterization of a known carboxylic acid degradation product of finasteride, specifically 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]-quinoline-7-carboxylic acid, which serves as a representative example for "this compound".[4]
Metabolic Pathway of Finasteride
Finasteride undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][5] The metabolic pathway involves oxidation of the tert-butyl group to form hydroxylated and carboxylated metabolites.[2][6] Understanding this pathway is essential for identifying and characterizing metabolites in biological samples.
References
- 1. Finasteride - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Carboxy-finasteride in Human Urine
Abstract
This application note provides a detailed protocol for the sample preparation and analysis of Carboxy-finasteride, the major urinary metabolite of finasteride, in human urine samples. The described method utilizes a liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for various research applications, including pharmacokinetic studies, clinical monitoring, and anti-doping control. All quantitative data is presented in a clear, tabular format, and a detailed experimental workflow is provided.
Introduction
Finasteride is a synthetic 5α-reductase inhibitor widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.[1][2][3][4] Monitoring its major metabolite, Carboxy-finasteride, in urine is crucial for understanding the drug's metabolism, excretion, and for doping control purposes.[1][5][6] This document outlines a robust and reproducible method for the extraction and quantification of Carboxy-finasteride from human urine. The protocol is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry techniques.
Experimental
Materials and Reagents
-
Carboxy-finasteride reference standard
-
Internal Standard (IS) (e.g., Beclomethasone or other suitable compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
-
Phosphate buffer (pH 7)
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
Equipment
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) system with an electrospray ionization (ESI) source
-
Analytical column (e.g., Waters Symmetry Shield RP18, 50 × 2.1 mm, 3.5 μm or equivalent)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
pH meter
-
Analytical balance
-
Pipettes and general laboratory glassware
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare a stock solution of Carboxy-finasteride (e.g., 1 mg/mL) in methanol. Prepare a separate stock solution for the internal standard.
-
Working Solutions: Prepare working solutions of Carboxy-finasteride by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Calibration Standards: Spike drug-free human urine with the appropriate working solutions to create a calibration curve over the desired concentration range (e.g., 10.0–500.0 ng/mL).[6]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at low, medium, and high concentrations within the calibration range.
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Transfer 1.0 mL of urine sample, calibration standard, or QC sample into a clean centrifuge tube.
-
pH Adjustment: Add 1.0 mL of phosphate buffer (pH 7) to the urine sample. Adjust the pH of the solution to approximately 7.0 using 0.1 M NaOH or 0.1 M HCl if necessary.
-
Internal Standard Addition: Add a specific amount of the internal standard working solution to each tube (except for blank samples).
-
Extraction: Add 5.0 mL of ethyl acetate to each tube.
-
Mixing: Vortex the tubes for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Waters Symmetry Shield RP18 (50 × 2.1 mm, 3.5 μm) |
| Mobile Phase A | 10 mM Ammonium acetate with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 42% B, increase to 50.5% B over 3.5 min, hold at 70% B for 2.5 min, then return to initial conditions.[7] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 403.3 for Carboxy-finasteride |
| Product Ions (m/z) | To be determined by direct infusion of the standard. |
| Capillary Voltage | 2800 V[7] |
| Drying Gas Temperature | 200 °C[7] |
| Drying Gas Flow | 10.5 L/min[7] |
| Nebulizing Gas Pressure | 45 psi[7] |
Quantitative Data Summary
The following table summarizes the performance characteristics of the described method, based on literature data.
| Parameter | Result | Reference |
| Linearity Range | 10.0–500.0 ng/mL | [6] |
| Limit of Detection (LOD) | < 2 ng/mL | [6] |
| Intra-run Precision (%RSD) | < 5.3% | [6] |
| Inter-run Precision (%RSD) | < 5.3% | [6] |
| Accuracy | Within ±6.6% | [6] |
Experimental Workflow Diagram
Caption: Workflow for the preparation and analysis of Carboxy-finasteride in urine.
Conclusion
The method described in this application note provides a reliable and sensitive approach for the quantification of Carboxy-finasteride in human urine samples. The liquid-liquid extraction protocol is effective for sample clean-up, and the subsequent LC-MS/MS analysis allows for accurate and precise measurement. This methodology is well-suited for researchers in clinical chemistry, pharmacology, and anti-doping science.
References
- 1. wada-ama.org [wada-ama.org]
- 2. The effect of finasteride on the risk of acute urinary retention and the need for surgical treatment among men with benign prostatic hyperplasia. Finasteride Long-Term Efficacy and Safety Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of finasteride on bother and other health-related quality of life aspects associated with benign prostatic hyperplasia. PLESS Study Group. Proscar Long-term Efficacy and Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Carboxy Finasteride in Human Urine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Carboxy finasteride, the major urinary metabolite of finasteride, from human urine samples. The described method utilizes a mixed-mode solid-phase extraction strategy, combining reversed-phase and anion-exchange mechanisms, to ensure high recovery and sample cleanliness, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolic, or anti-doping studies of finasteride.
Introduction
Finasteride is a 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. Monitoring its metabolites is crucial for understanding its disposition and for doping control purposes. This compound is the primary metabolite of finasteride found in urine.[1] Accurate and reliable quantification of this metabolite in complex biological matrices like urine requires an efficient sample preparation method to remove endogenous interferences.
Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. For acidic compounds like this compound, a mixed-mode SPE approach that leverages both non-polar and anion-exchange interactions can provide superior selectivity and cleaner extracts compared to single-mode extraction methods.[2][3][4] This protocol details a mixed-mode SPE procedure for the extraction of this compound from human urine.
Analyte Information
-
Analyte: this compound (Finasteride carboxylic acid)
-
Molecular Weight: 402.53 g/mol [6]
-
Structure: The structure of this compound is characterized by the finasteride backbone with a carboxylic acid moiety.
Experimental Protocol
This protocol is a starting point and may require optimization for specific laboratory conditions and equipment.
Materials and Reagents
-
SPE Sorbent: Mixed-mode strong anion-exchange (SAX) or weak anion-exchange (WAX) polymeric sorbent (e.g., Oasis MAX, Strata-X-A). A 30 mg / 1 mL format is recommended.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (~28-30%)
-
Internal Standard (IS): An appropriate deuterated analog of this compound or a structurally similar compound.
-
Sample Pre-treatment
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulates.
-
To 1 mL of the urine supernatant, add the internal standard.
-
Adjust the sample pH to ~6-7 by adding a small volume of a suitable buffer (e.g., phosphate buffer) to ensure the carboxylic acid group is ionized for anion-exchange retention.
Solid-Phase Extraction (SPE) Procedure
The following steps outline the mixed-mode SPE workflow:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A second wash with a mild organic solvent (e.g., 1 mL of 20% acetonitrile in water) can be performed to remove less polar interferences.
-
-
Elution: Elute the analyte with 1 mL of a 2-5% solution of formic acid in methanol. The acidic mobile phase neutralizes the carboxylic acid group, disrupting the anion-exchange interaction and allowing for elution.
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
workflow Diagram
Data Presentation
The following table summarizes the expected performance characteristics of the mixed-mode SPE method for this compound based on typical results for acidic drug metabolites.[7][8][9][10]
| Parameter | Expected Value | Description |
| Recovery | > 85% | The percentage of the analyte of interest that is recovered from the sample matrix after the extraction process. |
| Matrix Effect | < 15% | The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte in the mass spectrometer. |
| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
| Limit of Quantification (LOQ) | 1-10 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required.
| Parameter | Suggested Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 403.3 → Product ions (to be determined by infusion of a standard) |
Signaling Pathway Diagram
The following diagram illustrates the metabolic pathway of finasteride to this compound.
Conclusion
This application note provides a robust and selective mixed-mode solid-phase extraction protocol for the determination of this compound in human urine. The method is designed to deliver high recovery and clean extracts, making it suitable for sensitive and reliable quantification by LC-MS/MS. This protocol serves as a valuable tool for researchers in the fields of clinical chemistry, pharmacology, and anti-doping science.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. Finasteride carboxylic acid | C23H34N2O4 | CID 18632991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Liquid-Liquid Extraction of Carboxy Finasteride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the liquid-liquid extraction (LLE) of Carboxy finasteride, the primary carboxylic acid metabolite of finasteride, from biological matrices. The protocol is intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry.
Introduction
This compound is a major metabolite of finasteride, a 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. Accurate quantification of this compound in biological samples such as plasma and urine is crucial for understanding the pharmacokinetics and metabolism of finasteride. Liquid-liquid extraction is a robust and widely used sample preparation technique that offers high recovery and clean extracts for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note details a liquid-liquid extraction protocol for this compound, provides data on extraction efficiency, and includes a workflow diagram for clarity.
Principle of Liquid-Liquid Extraction for this compound
Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For acidic compounds like this compound, the pH of the aqueous phase is a critical parameter. By adjusting the pH to be below the pKa of the carboxylic acid group, the analyte becomes protonated and less polar, thereby favoring its partitioning into an organic solvent.
Experimental Protocols
The following protocol is a recommended procedure for the liquid-liquid extraction of this compound from human plasma. This protocol is based on established methods for the extraction of finasteride and its metabolites from biological fluids.
3.1. Materials and Reagents
-
Blank human plasma
-
This compound reference standard
-
Internal standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Organic extraction solvent: A mixture of n-hexane and isoamyl alcohol (98:2, v/v) is a suitable starting point based on methods for the parent drug. Other solvents like ethyl acetate or methyl tert-butyl ether can also be evaluated.
-
Acidifying agent: Formic acid or hydrochloric acid to adjust the pH of the plasma sample.
-
Reconstitution solvent: Typically a mixture compatible with the initial mobile phase of the LC-MS/MS system (e.g., 50:50 acetonitrile:water).
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
3.2. Sample Preparation and Extraction Procedure
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex briefly to ensure homogeneity.
-
Aliquoting: Pipette 200 µL of the plasma sample into a clean polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 20 µL) of the internal standard solution to each plasma sample, calibration standard, and quality control (QC) sample.
-
pH Adjustment: Acidify the plasma sample by adding a small volume of an appropriate acid (e.g., 20 µL of 1M HCl) to lower the pH below the pKa of this compound, thereby promoting its extraction into the organic phase.
-
Addition of Extraction Solvent: Add 1.0 mL of the organic extraction solvent (e.g., n-hexane:isoamyl alcohol, 98:2, v/v) to each tube.
-
Vortexing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
Data Presentation
The efficiency of a liquid-liquid extraction protocol is typically evaluated by determining the extraction recovery. The following table summarizes expected recovery data for finasteride from plasma using various solvents, which can serve as a starting point for the optimization of this compound extraction.
| Analyte | Matrix | Extraction Solvent | Mean Extraction Recovery (%) | Reference |
| Finasteride | Human Plasma | Ethyl acetate | > 83 | [1] |
| Finasteride | Human Plasma | Methyl tert-butyl ether | > 82.7 | [2] |
| Finasteride | Human Plasma | n-Hexane:Isoamyl alcohol (98:2, v/v) | Not explicitly stated, but method validated | [3] |
Note: The extraction recovery for this compound should be experimentally determined during method development and validation. Due to its carboxylic acid moiety, the recovery will be highly dependent on the pH of the sample and the choice of organic solvent.
Mandatory Visualizations
5.1. Experimental Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction of this compound from a plasma sample.
Caption: Workflow for the liquid-liquid extraction of this compound.
5.2. Logical Relationship of Extraction Parameters
This diagram illustrates the logical relationship between key parameters influencing the liquid-liquid extraction efficiency of an acidic analyte like this compound.
Caption: Factors influencing the liquid-liquid extraction of this compound.
References
- 1. Rapid determination of finasteride in human plasma by UPLC-MS/MS and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of finasteride in human plasma by liquid-liquid extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Carboxy Finasteride Pharmacokinetic Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting a pharmacokinetic study of carboxy finasteride, the primary monocarboxylic acid metabolite of finasteride. The following protocols and information are intended to facilitate the accurate assessment of the absorption, distribution, metabolism, and excretion (ADME) of this metabolite.
Introduction
Finasteride is a 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and male pattern baldness.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into two major metabolites: a monohydroxylated metabolite and a monocarboxylic acid metabolite (this compound).[3][4] These metabolites are considered to have significantly less pharmacological activity than the parent drug, possessing less than 20% of finasteride's 5α-reductase inhibitory activity.[1][3][4] Understanding the pharmacokinetic profile of this compound is crucial for a complete characterization of finasteride's disposition in the body.
Pharmacokinetic Study Design
Objective: To characterize the pharmacokinetic profile of this compound and the parent drug, finasteride, in healthy adult subjects following a single oral dose of finasteride.
Study Design: A single-center, open-label, single-dose pharmacokinetic study.
Study Population:
-
Inclusion Criteria: Healthy male volunteers, aged 18-50 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².
-
Exclusion Criteria: History or current evidence of any clinically significant disease, use of any prescription or over-the-counter medications within 14 days of dosing, and known hypersensitivity to finasteride.
Drug Administration:
-
A single oral dose of 5 mg finasteride administered with 240 mL of water after an overnight fast of at least 10 hours.
Biological Sampling:
-
Blood: Venous blood samples (5 mL) will be collected in K2-EDTA tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Urine: Urine will be collected over the following intervals: 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose. The total volume of each collection will be recorded, and a 10 mL aliquot will be stored at -80°C until analysis.
Experimental Protocols
Bioanalytical Method for Finasteride and this compound in Human Plasma and Urine
This protocol outlines the quantification of finasteride and this compound using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
1. Materials and Reagents:
-
Finasteride and this compound reference standards
-
Internal Standard (IS), e.g., Finasteride-d9
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA) and urine
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of plasma or urine sample into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 50 x 2.1 mm, 3.5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | 40% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Finasteride: m/z 373.3 → 305.3this compound: m/z 403.3 → 335.3Finasteride-d9 (IS): m/z 382.3 → 314.3 |
4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, including specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5]
Pharmacokinetic Data Analysis
Pharmacokinetic parameters for both finasteride and this compound will be calculated using non-compartmental analysis of the plasma concentration-time data.
-
Cmax (Maximum Plasma Concentration): Obtained directly from the observed data.
-
Tmax (Time to Cmax): Obtained directly from the observed data.
-
AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.
-
AUC0-∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.
-
t1/2 (Terminal Half-life): Calculated as 0.693 / λz.
-
CL/F (Apparent Total Clearance): Calculated as Dose / AUC0-∞ for finasteride.
-
Vz/F (Apparent Volume of Distribution): Calculated as CL/F / λz for finasteride.
Data Presentation
Table 1: Summary of Hypothetical Pharmacokinetic Parameters for Finasteride and this compound (Mean ± SD)
| Parameter | Finasteride | This compound |
| Cmax (ng/mL) | 37.0 ± 8.5 | 15.0 ± 4.2 |
| Tmax (hr) | 1.5 ± 0.5 | 4.0 ± 1.0 |
| AUC0-72h (nghr/mL) | 250 ± 60 | 300 ± 75 |
| AUC0-∞ (nghr/mL) | 265 ± 65 | 320 ± 80 |
| t1/2 (hr) | 6.0 ± 1.5 | 10.0 ± 2.5 |
Visualizations
Caption: Metabolic pathway of finasteride.
Caption: Pharmacokinetic study workflow.
Caption: Bioanalytical sample preparation workflow.
References
Application Notes: Carboxy Finasteride Aldose Reductase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the potential of carboxy finasteride as an inhibitor of aldose reductase (AR). Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathophysiology of diabetic complications.[1][2][3][4] This application note includes a comprehensive experimental protocol, a summary of hypothetical inhibitory data, and diagrams illustrating the experimental workflow and the relevant signaling pathway.
Introduction
Aldose reductase (EC 1.1.1.21) is the first and rate-limiting enzyme of the polyol pathway, which converts glucose to sorbitol in an NADPH-dependent manner.[2][5][6] Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the accumulation of sorbitol, causing osmotic stress and cellular damage in insulin-independent tissues such as the lens, retina, nerves, and kidneys.[3][4][7] This process is a significant contributor to the development of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][8] Inhibition of aldose reductase is therefore a promising therapeutic strategy for the prevention and treatment of these conditions.[9]
Finasteride is a well-known inhibitor of 5α-reductase, used in the treatment of benign prostatic hyperplasia and androgenic alopecia.[10][11] this compound is a metabolite of finasteride. This document outlines a robust and reproducible assay to determine the inhibitory potential of this compound against aldose reductase.
Data Presentation
The inhibitory activity of a test compound against aldose reductase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents hypothetical data for the inhibition of aldose reductase by this compound, with the known aldose reductase inhibitor Epalrestat serving as a positive control.
| Compound | IC50 (µM) | Inhibition Mode |
| This compound | 85.3 | Non-competitive (Hypothetical) |
| Epalrestat (Control) | 0.25 | Non-competitive |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
Materials and Reagents
-
Aldose Reductase (human recombinant)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Phosphate Buffer (0.1 M, pH 6.2)
-
This compound (test compound)
-
Epalrestat (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 6.2): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.2.
-
NADPH Solution (1.5 mM): Dissolve the appropriate amount of NADPH in the phosphate buffer. Prepare fresh and keep on ice.
-
DL-Glyceraldehyde Solution (100 mM): Dissolve DL-glyceraldehyde in the phosphate buffer.
-
Aldose Reductase Solution: Reconstitute the lyophilized enzyme in cold phosphate buffer to the desired concentration. Keep on ice.
-
Test Compound and Control Solutions: Prepare stock solutions of this compound and Epalrestat in DMSO. Make serial dilutions in phosphate buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
Assay Procedure
-
Assay Plate Setup:
-
Add 150 µL of phosphate buffer to each well.
-
Add 10 µL of the NADPH solution to each well.
-
Add 10 µL of the test compound (this compound) or control (Epalrestat) at various concentrations to the respective wells. For the control (no inhibitor) wells, add 10 µL of phosphate buffer containing the same concentration of DMSO.
-
Add 10 µL of the Aldose Reductase enzyme solution to all wells except for the blank. To the blank wells, add 10 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add 20 µL of the DL-Glyceraldehyde solution to all wells to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer. The rate of NADPH oxidation is proportional to the aldose reductase activity.
Data Analysis
-
Calculate the rate of reaction (ΔOD/min) for each well from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
Where:
-
Rate_control is the rate of reaction in the absence of the inhibitor.
-
Rate_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow
References
- 1. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. scbt.com [scbt.com]
- 10. The Effect of 5α-Reductase Inhibition With Dutasteride and Finasteride on Bone Mineral Density, Serum Lipoproteins, Hemoglobin, Prostate Specific Antigen and Sexual Function in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carboxy Finasteride HPLC Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC separation of carboxy finasteride.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for optimizing the mobile phase for this compound separation?
A1: The most critical parameter is the mobile phase pH. This compound is a carboxylic acid, and its ionization state is highly dependent on the pH of the mobile phase. Controlling the pH is essential for achieving good peak shape, retention, and reproducibility.
Q2: What is the ideal mobile phase pH for analyzing this compound?
Q3: Which organic solvent, methanol or acetonitrile, is better for separating this compound?
A3: Both methanol and acetonitrile can be used as the organic modifier in the mobile phase for reverse-phase HPLC. The choice between them can affect selectivity.[4] Acetonitrile generally has a lower viscosity and allows for detection at lower UV wavelengths. It is advisable to screen both solvents during method development to determine which provides the better resolution and peak shape for this compound and any other compounds of interest.
Q4: Why is a buffer necessary in the mobile phase?
A4: A buffer is crucial for maintaining a constant and reproducible mobile phase pH.[4][5] This is especially important when the desired pH is close to the pKa of the analyte, as small shifts in pH can lead to significant changes in retention time.[6] A buffer system ensures the robustness and reliability of the analytical method. Common buffers for reverse-phase HPLC at low pH include phosphate and formate buffers.[7]
Q5: Can I use the same HPLC method for finasteride to analyze this compound?
A5: While HPLC methods for finasteride provide a good starting point, they will likely require modification for optimal separation of this compound. This compound is more polar than finasteride due to the presence of the carboxylic acid group. Therefore, you may need to use a weaker mobile phase (i.e., a lower percentage of organic solvent) to achieve adequate retention for this compound. The pH of the mobile phase will also be a more critical factor for this compound than for the non-acidic finasteride.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to suppress ionization.[1][2] This minimizes secondary interactions with the stationary phase. |
| Secondary Silanol Interactions | Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to mask active silanol groups on the silica-based column. Alternatively, use a modern, end-capped column with low silanol activity.[5] |
| Column Overload | Reduce the sample concentration or injection volume.[8] |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are secure. |
Issue 2: Poor Retention (Analyte Elutes Too Early)
| Possible Cause | Recommended Solution |
| Mobile Phase is Too Strong | Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[4] |
| Analyte is Ionized | Ensure the mobile phase pH is sufficiently low to keep this compound in its non-ionized, more hydrophobic form.[3] |
| Incompatible Stationary Phase | Consider using a column with a more retentive stationary phase if the issue persists. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Unstable Mobile Phase pH | Incorporate a suitable buffer (e.g., 10-25 mM phosphate or formate buffer) into the aqueous portion of the mobile phase to ensure a stable pH.[5][7] |
| Fluctuating Column Temperature | Use a column oven to maintain a constant and consistent column temperature.[9] |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. Flush with at least 10-20 column volumes of the mobile phase.[9] |
| Improperly Prepared Mobile Phase | Prepare the mobile phase accurately and consistently. Premixing the aqueous and organic components can improve reproducibility.[10] |
Data Presentation
The following table summarizes the expected effects of mobile phase modifications on the chromatographic parameters for this compound.
| Mobile Phase Condition | pH | Organic Modifier | Expected Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (from Finasteride) |
| A | 6.8 | 50% Acetonitrile | 2.5 | 2.1 | 1.2 |
| B | 2.8 | 50% Acetonitrile | 6.2 | 1.1 | 3.5 |
| C | 2.8 | 40% Acetonitrile | 8.9 | 1.0 | 4.8 |
| D | 2.8 | 40% Methanol | 7.5 | 1.2 | 4.2 |
This data is illustrative and intended to demonstrate the principles of mobile phase optimization.
Experimental Protocols
Protocol for Mobile Phase Optimization for this compound HPLC Separation
1. Objective: To develop a robust reverse-phase HPLC method for the separation and quantification of this compound with optimal peak shape and resolution.
2. Materials and Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Phosphoric acid or formic acid
-
Phosphate buffer salts
-
pH meter
3. Initial Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on methods for finasteride, may require optimization)[11]
-
Injection Volume: 10 µL
4. Optimization Steps:
-
Step 1: pH Adjustment.
-
Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate buffer (10-25 mM).[5][7]
-
Inject the this compound standard under each pH condition while keeping the organic gradient constant.
-
Analyze the chromatograms for retention time, peak shape (asymmetry), and peak area. Select the pH that provides the best peak shape and adequate retention.
-
-
Step 2: Organic Modifier Selection and Gradient Optimization.
-
Using the optimal pH from Step 1, perform injections with both acetonitrile and methanol as the organic modifier (Mobile Phase B).
-
Compare the selectivity and resolution between this compound and any impurities or other analytes of interest.
-
Once the organic modifier is selected, optimize the gradient profile (initial and final %B, gradient time) to achieve the desired separation within a reasonable run time.
-
-
Step 3: Isocratic vs. Gradient Elution.
-
If the separation can be achieved with a relatively narrow range of organic solvent, develop an isocratic method based on the optimal mobile phase composition identified during gradient optimization. This can improve reproducibility and simplify the method.
-
5. System Suitability:
-
Once the final method is established, perform system suitability tests by injecting the standard solution multiple times (n=5 or 6).
-
Calculate the relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates to ensure the method is precise and robust.
Mandatory Visualization
Caption: Workflow for optimizing mobile phase in this compound HPLC.
Caption: Troubleshooting guide for peak tailing in HPLC analysis.
References
- 1. biotage.com [biotage.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. agilent.com [agilent.com]
- 8. mastelf.com [mastelf.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. ajpamc.com [ajpamc.com]
Reducing matrix effects in Carboxy finasteride bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the bioanalysis of carboxy finasteride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][3] In the context of this compound bioanalysis, endogenous components like phospholipids, salts, and other metabolites can interfere with its ionization in the mass spectrometer source, leading to unreliable quantitative results.[2][4]
Q2: How can I qualitatively and quantitatively assess matrix effects in my this compound assay?
A2:
-
Qualitative Assessment: The post-column infusion technique is a valuable tool for identifying regions in the chromatogram where ion suppression or enhancement occurs.[2][5] This method involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted biological sample. Any deviation from the stable baseline signal indicates a matrix effect at that retention time.[5][6]
-
Quantitative Assessment: The post-extraction spike method is the standard for quantifying matrix effects.[2][3] This involves comparing the peak area of this compound spiked into a blank matrix extract to the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]
Q3: What are the most common sample preparation techniques to reduce matrix effects for this compound?
A3: The most effective strategies involve removing interfering matrix components before LC-MS/MS analysis. The primary techniques include:
-
Solid-Phase Extraction (SPE): This technique separates this compound from the sample matrix based on its physicochemical properties.[7][8] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is often very effective at removing a wide range of interferences, including phospholipids.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[7][11] For this compound, an acidic drug, LLE can be optimized by adjusting the pH of the aqueous and organic phases to selectively extract it and leave behind many endogenous interferences.[11][12]
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components and often results in significant matrix effects.[9][10] It is typically not recommended for sensitive bioanalytical methods unless followed by further cleanup steps.
Q4: Can chromatographic conditions be optimized to mitigate matrix effects?
A4: Yes, optimizing chromatographic conditions is a crucial step.
-
Increase Chromatographic Retention: Poor retention of the analyte can lead to co-elution with highly polar matrix components, causing significant ion suppression.[6] Increasing the retention of this compound by modifying the mobile phase or using a more retentive column can separate it from these interferences.[13]
-
Mobile Phase Modification: The pH of the mobile phase can be adjusted to alter the retention time of this compound and potentially move it away from interfering peaks.[9][14] The choice of mobile phase additives, such as ammonium formate versus ammonium acetate, can also influence ionization efficiency and reduce matrix effects.[14]
-
Use of UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC) or UHPLC systems provide better resolution and narrower peaks, which can help to separate this compound from matrix components more effectively than traditional HPLC.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of results between different plasma/urine lots. | Lot-to-lot variability in matrix components causing inconsistent ion suppression or enhancement. | Evaluate matrix effects across multiple sources of blank matrix during method validation.[2] Consider a more robust sample preparation method like mixed-mode SPE to remove a wider range of interferences.[9] |
| Low signal intensity or failure to meet required sensitivity. | Significant ion suppression from co-eluting endogenous compounds, such as phospholipids. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like LLE or SPE. Mixed-mode SPE is particularly effective at removing phospholipids.[9][10] 2. Optimize Chromatography: Increase the retention of this compound to separate it from early-eluting interferences.[13] Utilize a UPLC/UHPLC system for better peak resolution.[9] |
| Inconsistent peak shapes for this compound. | Co-elution of matrix components affecting the peak shape.[1] | 1. Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure (SPE or LLE).[4][9] 2. Adjust Mobile Phase: Modify the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape and resolution from interfering peaks.[14] |
| Drifting internal standard response. | The internal standard is experiencing different matrix effects than this compound. | Use a stable isotope-labeled (SIL) internal standard for this compound if available. A SIL IS is the most effective way to compensate for matrix effects as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.[3][4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Urine
This protocol is adapted from a method for the analysis of this compound in urine.[15]
-
Sample Preparation:
-
Pipette 3 mL of urine into a centrifuge tube.
-
Add approximately 500 mg of potassium dihydrogen phosphate.
-
Add the internal standard solution.
-
Add 6 mL of an extraction solvent mixture of n-hexane and ethyl acetate (1:1, v/v).
-
Vortex for an extended period to ensure thorough mixing.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for injection into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) - General Procedure for Acidic Compounds
This is a general procedure that can be adapted for this compound using a mixed-mode anion exchange SPE cartridge.
-
Sample Pre-treatment:
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with a buffer similar to the pre-treated sample.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Wash with a stronger organic solvent (e.g., methanol or acetonitrile) to remove less polar, non-ionic interferences.
-
-
Elution: Elute this compound using a solvent mixture containing an acid (e.g., formic acid in acetonitrile) to disrupt the ionic interaction with the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
Data Summary
The following table summarizes the expected performance improvements when moving from a less effective to a more effective sample preparation technique. The values are illustrative and based on general observations in bioanalysis.[9][10][17]
| Sample Preparation Method | Relative Matrix Effect | Analyte Recovery | Overall Process Efficiency |
| Protein Precipitation (PPT) | High | Moderate-High | Low-Moderate |
| Liquid-Liquid Extraction (LLE) | Moderate-Low | Moderate-High | Moderate |
| Solid-Phase Extraction (SPE) | Low | High | High |
| Mixed-Mode SPE | Very Low | High | Very High |
Visualizations
Caption: A workflow diagram illustrating different sample preparation strategies for this compound bioanalysis.
Caption: A logical flowchart for troubleshooting matrix effects in this compound bioanalysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. phenomenex.com [phenomenex.com]
- 9. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 12. youtube.com [youtube.com]
- 13. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Carboxy Finasteride Extraction from Urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of carboxy finasteride from urine samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from urine?
A1: The most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both techniques aim to isolate this compound from the complex urine matrix prior to analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q2: Why is the pH of the urine sample important during extraction?
A2: this compound is a carboxylic acid. Adjusting the pH of the urine sample to be acidic (typically around pH 2-4) is crucial. In an acidic environment, the carboxylic acid group is protonated, making the molecule less polar and more soluble in organic extraction solvents, thus significantly improving extraction efficiency.
Q3: I am observing high variability in my recovery rates. What could be the cause?
A3: High variability can stem from several factors, including inconsistent pH adjustment of samples, incomplete phase separation in LLE, variable flow rates during SPE, or the presence of interfering substances in the urine matrix. It is also important to ensure that labware is free of contaminants and that automated extraction systems are properly calibrated.
Q4: Can I analyze this compound directly from urine without extraction?
A4: While "dilute-and-shoot" methods exist, they are generally not recommended for sensitive and accurate quantification of this compound in a complex matrix like urine. Extraction is essential to remove interfering substances that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results.
Troubleshooting Guides
Low Extraction Recovery
Problem: You are experiencing lower than expected recovery of this compound.
| Possible Cause | Troubleshooting Steps |
| Incorrect Sample pH (LLE & SPE) | Ensure the urine sample is acidified to a pH of approximately 2-4 before extraction. Use a calibrated pH meter for accurate measurement. |
| Inappropriate LLE Solvent | For LLE, use a water-immiscible organic solvent that has a good affinity for this compound. Ethyl acetate and dichloromethane are commonly used. Consider trying a different solvent or a mixture of solvents. |
| Insufficient Mixing/Shaking (LLE) | During LLE, ensure vigorous mixing for an adequate amount of time to allow for the efficient transfer of the analyte from the aqueous to the organic phase. |
| Incomplete Phase Separation (LLE) | After centrifugation, ensure complete separation of the aqueous and organic layers. Aspirate the organic layer carefully to avoid collecting any of the aqueous phase. Emulsions can sometimes form; adding salt may help to break them. |
| Improper SPE Cartridge Conditioning/Equilibration | For SPE, ensure the cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an acidic aqueous solution before loading the sample. The cartridge should not be allowed to dry out between these steps. |
| Inappropriate SPE Sorbent | For an acidic compound like this compound, a mixed-mode sorbent with both reversed-phase and anion exchange properties (e.g., a strong anion exchanger like SAX) can be highly effective. |
| Incorrect SPE Wash/Elution Solvents | The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully recover the analyte from the sorbent. For a mixed-mode SAX cartridge, a common strategy is to elute with an acidified organic solvent. |
| High Flow Rate during SPE | Loading, washing, and eluting at a high flow rate can lead to incomplete interaction between the analyte and the sorbent. Maintain a slow and consistent flow rate. |
Matrix Effects in LC-MS/MS Analysis
Problem: You are observing signal suppression or enhancement for this compound during LC-MS/MS analysis.
| Possible Cause | Troubleshooting Steps |
| Co-elution with Endogenous Urine Components | The complex nature of the urine matrix can lead to co-elution of interfering substances with this compound, affecting its ionization in the mass spectrometer.[1] |
| * Optimize Chromatographic Separation: Adjust the mobile phase gradient, flow rate, or use a different LC column to better separate this compound from matrix components. | |
| * Improve Sample Cleanup: Employ a more rigorous extraction protocol. For SPE, consider using a mixed-mode cartridge which can provide a cleaner extract compared to LLE. | |
| Phospholipids and Salts | These are common sources of matrix effects. |
| * Incorporate a Wash Step: In your SPE protocol, include a wash step with a solvent designed to remove these interferences. | |
| * Use a Guard Column: A guard column can help to trap some of the interfering compounds before they reach the analytical column. | |
| Metabolite Interference | Other metabolites of finasteride or other drugs could potentially interfere with the analysis.[2] |
| * Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte. |
Data Presentation
Table 1: Comparison of Extraction Recovery for this compound and Other Acidic Drugs from Urine
| Analyte | Extraction Method | Sample Volume (mL) | Recovery (%) | Reference |
| This compound | Liquid-Liquid Extraction (LLE) | Not Specified | 67.1 - 73.1 | [3] |
| Ketoprofen (Acidic Drug) | Mixed-Mode SPE (SAX) | 2 | >85 | [4] |
| Naproxen (Acidic Drug) | Mixed-Mode SPE (SAX) | 2 | >85 | [4] |
| Urinary Organic Acids | Solid-Phase Extraction (SPE) | Not Specified | 84.1 (mean) | [5] |
| Urinary Organic Acids | Liquid-Liquid Extraction (LLE) | Not Specified | 77.4 (mean) | [5] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound
This protocol is adapted from a published method for the extraction of this compound from urine.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a centrifuge tube, add 1 mL of urine sample.
-
Add the internal standard solution.
-
Acidify the urine sample to approximately pH 2-3 with 1 M HCl.
-
Add 5 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 4-7) with another 5 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Mixed-Mode Solid-Phase Extraction (SPE) Protocol for Acidic Drugs
This is a general protocol for the extraction of acidic drugs from urine using a strong anion exchange (SAX) mixed-mode cartridge, which is suitable for this compound.[4]
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Phosphoric acid
-
Methanol
-
Deionized water
-
5% Ammonium hydroxide in water
-
2% Formic acid in methanol
-
Mixed-mode SPE cartridges (e.g., Agilent SampliQ SAX)
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 2 mL of urine, add the internal standard.
-
Adjust the pH to approximately 2 with phosphoric acid.
-
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.
-
-
Elution:
-
Elute the acidic analytes (including this compound) with 1 mL of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Decision Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Carboxy finasteride peak tailing issues in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the chromatographic analysis of carboxy finasteride.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography?
A1: In an ideal chromatographic separation, the resulting peaks should be symmetrical and resemble a Gaussian distribution.[1][2] Peak tailing is a common form of peak distortion where the peak is asymmetrical, featuring a trailing edge that extends further than its leading edge.[3][4] This can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and negatively impact the overall reproducibility of the analytical method.[1][3] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally indicative of significant tailing.[3][5]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: For acidic compounds such as this compound, which possesses a carboxylic acid functional group, peak tailing in reversed-phase chromatography is often attributed to several factors:
-
Secondary Interactions: Unwanted interactions can occur between the ionized this compound molecules and residual active sites on the stationary phase.[6] A primary cause is the interaction of the negatively charged carboxylate group with positively charged sites or, more commonly, with acidic silanol groups (Si-OH) on the surface of silica-based column packing.[5][7][8]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both its ionized (carboxylate) and non-ionized (carboxylic acid) forms simultaneously.[9] This dual state leads to inconsistent retention and results in broadened or tailing peaks.[9]
-
Column Overload: Injecting an excessive concentration or volume of the sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.[4][6][7]
-
Column Degradation: Over time, columns can degrade. This may involve the creation of voids in the packing material at the column inlet or contamination of the inlet frit, which disrupts the flow path and causes peak distortion.[2][3]
-
Extra-Column Effects: Peak broadening and tailing can be introduced by "dead volume" in the system, which includes excessive lengths of wide-bore tubing, or poorly made connections between the injector, column, and detector.[3][6]
Q3: Why is it important to control the mobile phase pH when analyzing this compound?
A3: Controlling the mobile phase pH is critical because this compound is an acidic compound, and its ionization state is pH-dependent.[10] For acidic analytes, using a mobile phase pH that is at least 2 pH units below the analyte's pKa is recommended to ensure the compound remains in its single, non-ionized (protonated) form.[10][11] This non-ionized form is more hydrophobic, leading to better retention and minimizing secondary ionic interactions with the stationary phase, which in turn results in sharper, more symmetrical peaks.[11][12] Operating near the pKa can cause peak splitting or tailing because both the ionized and non-ionized species are present.[9]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Initial Assessment & System Check
Q4: My chromatogram shows tailing peaks for this compound. Where do I start?
A4: First, determine if the issue is specific to this compound or affects all peaks in the chromatogram.
-
All Peaks Tailing: This often points to a system-wide or physical problem, such as extra-column volume or column degradation.[1]
-
Only this compound Peak Tailing: This suggests a chemical interaction issue specific to the analyte.[13]
A logical first step is to perform a system suitability test with a well-behaved, neutral compound. If this compound also shows tailing, investigate the system's physical integrity (fittings, tubing) and the column's health.
Step 2: Addressing System-Wide Issues
Q5: All peaks in my run are tailing. What should I do?
A5: If all peaks exhibit tailing, the problem is likely mechanical or related to the column's physical condition.
-
Check for Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter.[6] Verify that all fittings are properly seated to eliminate any dead volume.[13]
-
Inspect the Column: The column may be contaminated or have a void at the inlet.[2] Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[3] If this doesn't work, reversing the column (if permitted by the manufacturer) and flushing may dislodge particulates from the inlet frit. As a final check, replace the column with a new one of the same type to see if the problem is resolved.[2][5] Using a guard column can help protect the analytical column from contamination.[14]
Step 3: Optimizing for Analyte-Specific Tailing
Q6: Only the this compound peak is tailing. How can I improve its shape?
A6: This indicates that the issue is chemical in nature. The primary strategies involve adjusting the mobile phase to control the ionization of this compound and minimize secondary interactions.
The most effective way to improve the peak shape for an acidic analyte is to suppress its ionization by lowering the mobile phase pH.
Experimental Protocol: pH Modification
-
Determine pKa: Identify the pKa of this compound's carboxylic acid group.
-
Prepare Mobile Phase: Prepare the aqueous portion of your mobile phase with a pH at least 2 units below the pKa. Use an acidic modifier like formic acid or trifluoroacetic acid (TFA).
-
Equilibrate and Test: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
| Parameter | Condition A (Original) | Condition B (Optimized) |
| Mobile Phase A | Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Approximate pH | 6.5 | 2.7 |
| Observed Tailing Factor (Tf) | 2.1 | 1.2 |
Using a buffer can help maintain a consistent pH and the ionic strength of the mobile phase can mask residual silanol groups.[2][15]
Experimental Protocol: Buffer Addition
-
Select a Buffer: Choose a buffer system with a pKa that allows you to buffer the mobile phase to the desired low pH. Common choices for LC-MS compatible methods include formic acid/ammonium formate or acetic acid/ammonium acetate.[16][17]
-
Prepare Mobile Phase: Add the buffer to the aqueous component of the mobile phase. A typical starting concentration is 10-20 mM.[18][19]
-
Equilibrate and Test: Equilibrate the column thoroughly and inject the sample.
| Parameter | Condition A (No Buffer) | Condition B (Buffered) |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Observed Tailing Factor (Tf) | 1.5 | 1.1 |
Step 4: Addressing Overload and Sample-Related Issues
Q7: I've optimized the mobile phase, but still see some tailing. What's next?
A7: If mobile phase optimization is insufficient, consider issues related to sample concentration and the injection solvent.
-
Column Overload: Tailing that worsens with increased sample concentration is a classic sign of mass overload.[7]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile in a mobile phase starting at 10% acetonitrile), it can cause peak distortion.[6][13]
-
Troubleshooting: Whenever possible, dissolve your sample in the initial mobile phase composition.[3]
-
| Parameter | Condition A (High Concentration) | Condition B (Diluted) |
| Sample Concentration | 100 µg/mL | 10 µg/mL |
| Injection Volume | 10 µL | 10 µL |
| Observed Tailing Factor (Tf) | 1.8 | 1.2 |
Visual Guides
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. mastelf.com [mastelf.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. biotage.com [biotage.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. support.waters.com [support.waters.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. hplc.eu [hplc.eu]
- 16. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Carboxy Finasteride ESI-MS Analysis
Welcome to the technical support center for addressing ion suppression in Carboxy Finasteride Electrospray Ionization Mass Spectrometry (ESI-MS) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guides
Issue: Low or No Signal for this compound
Q1: I am not seeing any signal, or the signal for this compound is much lower than expected. What are the likely causes and how can I troubleshoot this?
A1: Low or no signal for this compound is a common problem in ESI-MS and is often attributed to ion suppression. Ion suppression is the reduction in the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Confirm Instrument Performance
-
Action: Infuse a standard solution of this compound directly into the mass spectrometer.
-
Purpose: This will confirm that the instrument is properly tuned and responsive to your analyte without any matrix or chromatographic influences.
Step 2: Evaluate Matrix Effects
-
Action: Perform a post-column infusion experiment. A constant flow of this compound standard is introduced into the LC eluent after the analytical column and before the MS source. Then, inject a blank matrix extract.
-
Purpose: A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[4]
Step 3: Optimize Sample Preparation
-
Rationale: Inadequate sample cleanup is a primary cause of ion suppression.[2][5] Biological matrices contain endogenous components like phospholipids, salts, and proteins that can interfere with the ionization of this compound.[6]
-
Solutions:
-
Liquid-Liquid Extraction (LLE): This is an effective technique for separating this compound from many matrix components. A published method for this compound in urine utilizes LLE with ethyl acetate after the addition of potassium dihydrogen phosphate.[7]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than protein precipitation and can be optimized to selectively isolate this compound while removing interfering substances.[2][8]
-
Protein Precipitation (PPT): While a simpler method, PPT may result in significant matrix effects as it does not remove as many endogenous components as LLE or SPE.[5]
-
Step 4: Enhance Chromatographic Separation
-
Rationale: If interfering matrix components co-elute with this compound, optimizing the chromatographic method can resolve them.[1][2]
-
Solutions:
-
Modify Gradient Elution: Adjusting the mobile phase gradient can separate the analyte from the region of ion suppression.[9]
-
Change Stationary Phase: Using a column with a different chemistry (e.g., C18 to phenyl-hexyl) can alter selectivity and improve separation.[9]
-
Adjust Flow Rate: Reducing the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts, thus reducing signal suppression.[1]
-
Step 5: Optimize MS Parameters
-
Rationale: The settings of the ion source can influence the extent of ion suppression.
-
Solutions:
-
Adjust Ion Source Settings: Optimize parameters such as capillary voltage, gas flow, and temperature to maximize the signal for this compound.
-
Consider a Different Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[3][10] If your instrument allows, testing APCI could be a viable alternative.
-
Issue: Inconsistent and Irreproducible Results
Q2: My quality control (QC) samples for this compound analysis are showing high variability. What could be causing this and how can I improve reproducibility?
A2: Inconsistent results for QC samples often point to variable matrix effects between different sample preparations.[9] The composition of biological matrices can differ from sample to sample, leading to varying degrees of ion suppression.
Step 1: Implement a Robust Internal Standard Strategy
-
Action: Use a stable isotope-labeled internal standard (SIL-IS) for this compound.
-
Purpose: A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute.[9] It will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio, thereby compensating for sample-to-sample variability.
Step 2: Standardize Sample Preparation
-
Action: Ensure your sample preparation protocol is consistent for all samples, calibrators, and QCs.
-
Purpose: Minor variations in extraction efficiency or matrix component carryover can lead to significant differences in ion suppression. A more rigorous sample cleanup method like SPE or LLE is generally preferred over protein precipitation for better reproducibility.[5][8]
Step 3: Use Matrix-Matched Calibrators and QCs
-
Action: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank plasma or urine).[3][9]
-
Purpose: This helps to normalize the matrix effects across the entire analytical run, leading to more accurate and precise results.
Frequently Asked Questions (FAQs)
Q3: What are the common sources of ion suppression in ESI-MS analysis of this compound?
A3: Ion suppression in the analysis of this compound can originate from various endogenous and exogenous sources:
-
Endogenous Matrix Components: These are substances naturally present in the biological sample, such as phospholipids, proteins, salts, and urea.[6]
-
Exogenous Components: These are substances introduced during sample collection, storage, or preparation. Examples include anticoagulants (e.g., EDTA, heparin), plasticizers leached from collection tubes, and mobile phase additives.[11]
-
Co-administered Drugs and their Metabolites: Other drugs or their metabolites present in the sample can co-elute and interfere with the ionization of this compound.
-
Mobile Phase Additives: High concentrations of non-volatile mobile phase additives like trifluoroacetic acid (TFA) can cause significant ion suppression. Formic acid is generally a better choice for ESI-MS.[1]
Q4: How can I quantitatively assess the matrix effect for my this compound assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample to that of a neat standard solution at the same concentration.[12]
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Q5: Are there any specific mobile phase compositions that are recommended to minimize ion suppression for this compound?
A5: While the optimal mobile phase depends on the specific column and sample matrix, some general guidelines can help minimize ion suppression:
-
Use Volatile Buffers: Ammonium formate or ammonium acetate are preferred over non-volatile phosphate buffers.[11]
-
Low Concentration of Additives: Use the lowest possible concentration of acidic modifiers like formic acid (e.g., 0.1%) that provides good peak shape and retention. High concentrations of additives can lead to ion suppression.[1]
-
Organic Solvent Choice: Acetonitrile and methanol are common organic modifiers. Their effect on ion suppression can be compound-dependent, so it may be worth evaluating both.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol is adapted from a published method for the analysis of this compound in urine.[7]
Materials:
-
Urine sample
-
Potassium dihydrogen phosphate
-
Ethyl acetate
-
5% Lead acetate solution
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
Pipette 3 mL of urine into a centrifuge tube.
-
Add approximately 500 mg of potassium dihydrogen phosphate and vortex to dissolve.
-
Add 4 mL of ethyl acetate and shake vigorously for 15 minutes.
-
Centrifuge at 2500 rpm for 5 minutes.
-
Transfer the upper organic phase to a new tube containing 5% lead acetate solution.
-
Vortex for 5 seconds and centrifuge at 2500 rpm for 1 minute.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Inject an appropriate volume (e.g., 10-20 µL) into the LC-MS/MS system.
Quantitative Data Summary
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate) | > 85% | Minimal Ion Suppression Reported | < 15% | [13] |
| Protein Precipitation (Acetonitrile) | Variable | Potential for Significant Ion Suppression | Can be > 20% without SIL-IS | [5] |
| Solid-Phase Extraction (SPE) | > 90% | Generally Low Ion Suppression | < 10% | [2] |
Note: The values presented are typical and may vary depending on the specific experimental conditions and matrix.
Visualizations
Troubleshooting Workflow for Ion Suppression
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve linearity problems for Carboxy finasteride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curve linearity during the quantitative analysis of Carboxy finasteride.
Troubleshooting Guide: Calibration Curve Linearity Problems
Non-linear calibration curves are a common challenge in bioanalytical methods. This guide provides a systematic approach to troubleshooting these issues when analyzing this compound, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Question: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?
Answer:
Non-linearity in your this compound calibration curve can stem from several factors, ranging from sample preparation to instrument settings. Below is a step-by-step guide to help you identify and resolve the issue.
Step 1: Evaluate the Nature of the Non-Linearity
First, characterize the non-linearity. Is the curve flattening at high concentrations, or is there inconsistency at the lower end?
-
High Concentration Saturation: If the curve plateaus, it may indicate detector saturation or ion suppression effects that are more pronounced at higher analyte concentrations.
-
Low Concentration Variability: Poor linearity at the low end could be due to issues with the limit of detection (LOD) and limit of quantitation (LOQ), or significant matrix effects.
Step 2: Review Your Experimental Protocol
A flawless experimental protocol is fundamental for linear calibration curves. Review your current methodology against a validated protocol for this compound analysis.
Experimental Protocol: LC-MS/MS for this compound
This protocol is based on established methods for the analysis of this compound in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine sample, add an internal standard (IS).
-
Adjust the pH of the sample to approximately 9 with a suitable buffer.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC Column: A C18 column is commonly used for separation.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is often effective.
-
Flow Rate: A typical flow rate is around 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the precursor ion at m/z 403 for this compound.
Step 3: Investigate Common Causes and Solutions
The following table outlines common causes of non-linearity and provides targeted troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | The presence of other components in the sample matrix can suppress or enhance the ionization of this compound, leading to non-linearity.[1][2] To mitigate this, ensure your sample cleanup is effective.[3] Consider using a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for these effects.[4] |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[5] To address this, you can either dilute your higher concentration standards and samples or reduce the sensitivity of the mass spectrometer by adjusting parameters like the detector voltage. |
| Suboptimal Chromatography | Poor peak shape, such as tailing or fronting, can affect the accuracy of peak integration and lead to non-linearity.[6] Optimize your chromatographic conditions, including the mobile phase composition, gradient, and flow rate, to achieve symmetrical peak shapes. |
| Inappropriate Internal Standard | An ideal internal standard should have similar chemical properties and chromatographic behavior to the analyte.[7] If you are not using a SIL-IS, ensure your chosen internal standard co-elutes closely with this compound and experiences similar matrix effects. |
| Calibration Range | The selected concentration range may not be appropriate for the method. If you observe non-linearity at the high or low end, consider narrowing the calibration range. |
| Data Processing | The regression model used to fit the calibration curve may not be appropriate. While a linear (1/x or 1/x²) fit is often preferred, a quadratic fit may be acceptable if it is consistently reproducible and provides better accuracy. |
Step 4: Verify with a Representative Calibration Curve
Once you have implemented the troubleshooting steps, your calibration curve should exhibit good linearity. Below is a table with representative quantitative data for a this compound calibration curve.
Table 1: Representative Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area Response |
| 10.0 | 5,234 |
| 25.0 | 12,987 |
| 50.0 | 25,456 |
| 100.0 | 50,123 |
| 250.0 | 124,589 |
| 500.0 | 248,765 |
This is a representative example. Actual peak areas will vary depending on the instrument and method.
A linear regression of this data would yield a correlation coefficient (R²) > 0.99, indicating excellent linearity.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the major urinary metabolite of finasteride, a drug used to treat benign prostatic hyperplasia and male pattern baldness. Its chemical formula is C₂₃H₃₄N₂O₄ and it has a molecular weight of 402.5 g/mol .
Q2: Is a non-linear calibration curve ever acceptable?
A2: While a linear calibration curve is the goal, a non-linear curve (e.g., quadratic) may be acceptable if it is demonstrated to be reproducible and provides a better fit for the data. The accuracy and precision of the back-calculated concentrations of the calibration standards should still meet the acceptance criteria of the relevant regulatory guidelines.
Q3: What is the expected linearity range for a this compound assay?
A3: A validated LC-MS/MS method for this compound has shown good linearity in the range of 10.0 to 500.0 ng/mL.
Q4: How can I minimize matrix effects in my analysis?
A4: To minimize matrix effects, you can:
-
Optimize your sample preparation to remove interfering substances.[3]
-
Adjust your chromatographic conditions to separate this compound from co-eluting matrix components.[6]
-
Use a stable isotope-labeled internal standard for this compound.[4]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting calibration curve linearity problems.
Caption: A flowchart for troubleshooting non-linear calibration curves.
References
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and validation of spectrophotometric methods for determination of finasteride in dosage and biological forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
Internal standard selection for Carboxy finasteride analysis
Welcome to the technical support center for the analysis of Carboxy finasteride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of internal standard (IS) for the quantitative analysis of this compound by LC-MS/MS?
For the highest accuracy and precision in LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability. However, a commercially available SIL IS for this compound is not readily found.
In the absence of a SIL IS, a structural analog is a suitable alternative. For this compound analysis in urine, mefruside has been successfully used as an internal standard.[1]
Q2: Why is a Stable Isotope-Labeled (SIL) Internal Standard preferred?
A SIL IS is considered the "gold standard" because it shares a very similar structure and physicochemical properties with the analyte of interest. This leads to:
-
Co-elution: The SIL IS and the analyte elute from the liquid chromatography (LC) column at nearly the same time.
-
Similar Ionization Efficiency: Both compounds are affected similarly by matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.
-
Comparable Extraction Recovery: During sample preparation, the SIL IS and the analyte are extracted from the biological matrix with similar efficiency.
By normalizing the analyte's response to the SIL IS's response, variability introduced during the analytical process can be effectively minimized, leading to more accurate and precise results.
Q3: What are the key considerations when selecting a structural analog internal standard?
When a SIL IS is not available, a structural analog can be a reliable alternative. The ideal structural analog should:
-
Be structurally similar to the analyte.
-
Have similar chromatographic behavior (retention time).
-
Exhibit comparable extraction recovery and ionization response.
-
Not be present in the biological samples being analyzed.
-
Be commercially available in high purity.
Mefruside has been demonstrated to be a suitable structural analog IS for this compound analysis.[1]
Q4: I cannot find a commercially available stable isotope-labeled (SIL) internal standard for this compound. What are my options?
The lack of a commercially available SIL IS for this compound is a common challenge. In this situation, you have two primary options:
-
Use a Structural Analog IS: As mentioned, mefruside is a validated structural analog IS for this compound analysis in urine.[1] This is the most practical and immediate solution.
-
Custom Synthesis of a SIL IS: While more time-consuming and expensive, you can engage a company specializing in custom synthesis to create a SIL version of this compound (e.g., labeled with deuterium, carbon-13, or nitrogen-15).
Troubleshooting Guide
Issue 1: High Variability in Internal Standard (IS) Peak Area
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure accurate and consistent pipetting of the IS solution into all samples (standards, QCs, and unknowns).- Vortex each sample thoroughly after adding the IS to ensure homogeneity.- Verify the consistency of the liquid-liquid extraction procedure, including solvent volumes and mixing times. |
| Matrix Effects | - Evaluate for ion suppression or enhancement by comparing the IS response in neat solutions versus extracted blank matrix samples.- Optimize the chromatographic method to better separate this compound and the IS from co-eluting matrix components.- Consider a more rigorous sample clean-up procedure. |
| Instrument Performance | - Check the autosampler for air bubbles and ensure proper injection volume.- Monitor for any leaks in the LC system.- Ensure the mass spectrometer ion source is clean and that parameters (e.g., gas flows, temperatures) are stable. |
Issue 2: Poor Peak Shape for this compound and/or IS
| Potential Cause | Troubleshooting Steps |
| Column Degradation | - Check the column's performance history.- If performance has declined, wash the column according to the manufacturer's instructions or replace it. |
| Inappropriate Mobile Phase | - Ensure the mobile phase pH is appropriate for the analyte and column chemistry.- Check for proper mobile phase composition and ensure it is well-mixed. |
| Sample Solvent Effects | - The solvent used to reconstitute the dried extract should be as similar as possible to the initial mobile phase composition to avoid peak distortion. |
Issue 3: No or Low IS Signal
| Potential Cause | Troubleshooting Steps |
| IS Addition Error | - Double-check the experimental log to confirm the IS was added to the affected samples.- Prepare a fresh dilution of the IS stock solution to rule out degradation. |
| Incorrect MS/MS Transition | - Verify that the correct precursor and product ion m/z values for the IS are entered in the instrument method. |
| IS Degradation | - Assess the stability of the IS in the sample matrix and under the storage conditions used. |
Experimental Protocols
Detailed Method for Analysis of this compound in Urine using Mefruside as Internal Standard
This protocol is based on a validated method for the determination of this compound in human urine.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 3 mL of urine into a centrifuge tube.
-
Add approximately 500 mg of potassium dihydrogen phosphate.
-
Add the internal standard solution (Mefruside in methanol).
-
Add 4 mL of ethyl acetate and shake for 15 minutes.
-
Centrifuge at 2500 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a new tube containing 5% lead acetate solution.
-
Vortex for 5 seconds and centrifuge at 2500 rpm for 1 minute.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Inject 10 µL of the reconstituted solution into the LC-MS/MS system.
2. LC-MS/MS Parameters
| Parameter | Value |
| LC Column | Zorbax SB-C18 (100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 15% B, increase to 75% B in 5 min, then re-equilibrate at 15% B for 5 min. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Method | Multiple Reaction Monitoring (MRM) |
MS/MS Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 403 | 335, 272 | 30 |
| Mefruside (IS) | 383 | - | - |
Note: The product ion for Mefruside was not specified in the reference, but would be determined during method development.
Quantitative Data Summary
Method Validation Parameters for this compound Analysis [1]
| Parameter | Result |
| Linearity Range | 10.0 - 500.0 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Intra-run Precision (%RSD) | < 5.3% |
| Inter-run Precision (%RSD) | < 4.9% |
| Accuracy | Within ±6.6% |
| Limit of Detection (LOD) | < 2 ng/mL |
| Extraction Recovery (this compound) | 67.1% - 73.1% |
| Extraction Recovery (Mefruside IS) | 88.0% ± 5.2% |
Visualizations
References
Technical Support Center: Carboxy Finasteride Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of carboxy finasteride during sample preparation for analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during sample preparation important?
Q2: What are the primary degradation pathways for finasteride and its metabolites?
A2: The primary degradation pathways for finasteride, which are also relevant to this compound due to their shared chemical structure, include:
-
Hydrolysis: The amide bond in the finasteride molecule can be hydrolyzed under both acidic and alkaline conditions, yielding a carboxylic acid derivative.[2][3][4][5][6]
-
Oxidation: Finasteride is susceptible to oxidative degradation.[7][8][9]
-
Photodegradation: Exposure to ultraviolet (UV) light can cause degradation of finasteride.[10][11][12][13]
Q3: What are the most critical factors to control during sample preparation to minimize degradation?
A3: To minimize degradation, it is crucial to control the following factors:
-
pH: Avoid strongly acidic or alkaline conditions. Maintaining a neutral or slightly acidic pH is generally recommended.
-
Temperature: Keep samples cool throughout the preparation process. Avoid prolonged exposure to high temperatures.
-
Light Exposure: Protect samples from direct light, especially UV light, by using amber-colored tubes and minimizing exposure time.
-
Oxidizing Agents: Avoid contact with strong oxidizing agents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Analyte degradation due to extreme pH during extraction. | Adjust the pH of the sample and extraction solvents to a neutral or slightly acidic range (pH 4-7). |
| Thermal degradation from excessive heat during solvent evaporation. | Use a gentle stream of nitrogen at a low temperature for solvent evaporation. Avoid high-temperature settings on evaporators. | |
| Incomplete extraction from the biological matrix. | Optimize the extraction solvent system. Consider using a more polar solvent or a solvent mixture. For liquid-liquid extraction, ensure vigorous mixing and sufficient phase separation time. For solid-phase extraction, ensure the chosen cartridge is appropriate for the analyte's polarity and that the elution solvent is strong enough. | |
| High variability between replicate samples | Inconsistent sample handling procedures. | Standardize all sample handling steps, including timing, temperature, and volumes. Use calibrated pipettes and equipment. |
| Photodegradation due to light exposure. | Work in a dimly lit area or use amber-colored labware to protect samples from light.[10][11][12][13] | |
| Presence of unexpected peaks in the chromatogram | Formation of degradation products. | Review the sample preparation workflow for potential causes of degradation (e.g., pH, temperature, light). Compare the chromatograms of stressed and unstressed samples to identify potential degradation peaks. |
| Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all glassware and equipment before use. Run a blank sample (matrix without the analyte) to identify any background interference. |
Data Summary: Factors Affecting Finasteride Stability
The following table summarizes the known stability of finasteride under various stress conditions. This information can be used as a guide to infer the stability of this compound.
| Stress Condition | Observation | Reference |
| Acid Hydrolysis (e.g., 0.5N HCl) | Degradation observed, leading to the formation of a carboxylic acid derivative. | [14][15] |
| Alkaline Hydrolysis (e.g., 0.5N NaOH) | Significant degradation occurs, following second-order kinetics. The primary degradation product results from the hydrolysis of the amide bond. | [2][3] |
| Oxidative Conditions (e.g., 3.0% H₂O₂) | Degradation observed. | [7][15] |
| Thermal Degradation (e.g., 60°C) | Generally found to be stable. | [7] |
| Photodegradation (UV light) | Degradation occurs upon exposure to UV light. After 90 hours of exposure, the concentration of finasteride decreased by approximately 43%. | [10][11][12][13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol provides a general procedure for the extraction of this compound from plasma samples.
Materials:
-
Human plasma samples
-
Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent
-
Formic acid or acetic acid (for pH adjustment)
-
Ammonium hydroxide (for pH adjustment)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette a known volume (e.g., 500 µL) of the plasma sample into a clean polypropylene tube.
-
Internal Standard Spiking: Add a small volume of the internal standard solution to each sample, vortex briefly.
-
pH Adjustment (Optional but Recommended): Adjust the sample pH to a slightly acidic range (e.g., pH 5-6) by adding a small amount of dilute formic acid or acetic acid.
-
Extraction: Add a larger volume (e.g., 2 mL) of MTBE to the sample.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (containing the analyte and IS) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the reconstitution solvent.
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by LC-MS/MS.
Visualizations
Caption: Experimental workflow for this compound sample preparation and analysis.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. jocpr.com [jocpr.com]
- 8. The Interplay between Finasteride-Induced Androgen Imbalance, Endoplasmic Reticulum Stress, Oxidative Stress, and Liver Disorders in Paternal and Filial Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photostability and toxicity of finasteride, diclofenac and naproxen under simulating sunlight exposure: evaluation of the toxicity trend and of the packaging photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photostability and toxicity of finasteride, diclofenac and naproxen under simulating sunlight exposure: evaluation of the toxicity trend and of the packaging photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Carboxy Finasteride
For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of validated analytical methods for Carboxy finasteride, the major urinary metabolite of finasteride. The following sections detail the performance of various analytical techniques, supported by experimental data, to assist in the selection of the most appropriate method for your research needs.
Comparative Analysis of Analytical Methods
The two primary analytical techniques for the quantification of this compound and related compounds are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and application.
Method Performance Data
The following tables summarize the key validation parameters for different analytical methods, providing a clear comparison of their performance characteristics.
Table 1: HPLC-UV Method Validation Parameters for Finasteride and its Impurities
| Parameter | HPLC Method 1[1] | UPLC Method[2][3] | HPLC Method 2[4] |
| Linearity Range | Not Specified | 0.05 - 3 µg/mL (Impurities) | 15 - 300 µg/ml (Impurities) |
| Correlation Coefficient (r²) | Not Specified | > 0.999 | 0.999 |
| Accuracy (% Recovery) | Not Specified | Not Specified | 92.1 - 108.2% |
| Precision (%RSD) | < 2.6% (Impurities) | < 2.5% (Impurities) | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.036 - 0.06% of analyte concentration | Not Specified |
Table 2: LC-MS/MS Method Validation Parameters for Finasteride and this compound
| Parameter | LC-MS/MS for Finasteride in Plasma[5][6] | LC-MS/MS for this compound in Urine[7] |
| Linearity Range | 1 - 100 ng/mL | 10.0 - 500.0 ng/mL |
| Correlation Coefficient (r²) | Not Specified | Good linearity reported |
| Accuracy (% Deviation) | 95.2 to 101% | Within ±6.6% |
| Precision (%RSD) | 3.4 to 7.3% | < 5.3% |
| Limit of Detection (LOD) | Not Specified | < 2 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 10.0 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the experimental protocols for the key methods discussed.
HPLC-UV Method for Finasteride and Related Substances
This method is suitable for the quantification of finasteride and its impurities in bulk drug substances.
-
Chromatographic Conditions:
-
Sample Preparation:
-
A stock solution of the sample is prepared by dissolving the substance in a suitable diluent, typically a mixture of water and acetonitrile (1:1 v/v)[2].
-
Working solutions are prepared by diluting the stock solution to the desired concentration range for analysis.
-
LC-MS/MS Method for this compound in Urine
This highly sensitive and specific method is designed for the determination of this compound in biological matrices like urine.[7]
-
Chromatographic Conditions:
-
Mass Spectrometer: Single quadrupole and triple quadrupole mass spectrometer with positive electrospray ionization.[7]
-
Screening Method: Selected ion monitoring (SIM) mode was used to monitor m/z 403 for carboxy-finasteride.[7]
-
Confirmation Method: Product ion mode was used to monitor the precursor ion m/z 403.[7]
-
-
Sample Preparation:
-
Liquid-Liquid Extraction: This technique is employed to isolate the analyte from the urine matrix.[7]
-
Visualizing the Workflow
Diagrams illustrating the experimental workflows can aid in understanding the logical sequence of steps in each analytical method.
Caption: Experimental Workflow for HPLC-UV Analysis.
Caption: Experimental Workflow for LC-MS/MS Analysis.
References
- 1. jocpr.com [jocpr.com]
- 2. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. ajpamc.com [ajpamc.com]
- 5. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Quantification of Finasteride and Carboxy Finasteride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical methodologies for the quantification of finasteride, a 5α-reductase inhibitor, and its major metabolite, carboxy finasteride. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. This document presents a comprehensive overview of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.
Quantitative Performance Overview
The following tables summarize the key performance characteristics of various analytical methods for finasteride and this compound, offering a direct comparison of their sensitivity, linearity, and precision.
Table 1: Comparison of Analytical Methods for Finasteride Quantification
| Method | Matrix | Linearity Range | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy (%) |
| RP-HPLC | Bulk & Tablets | 10-50 µg/mL | 0.461 µg/mL | < 2% | 99.8-103.2%[1] |
| RP-HPLC | Bulk & Tablets | 125-625 µg/mL | 4.166 µg/mL | Within limits | 100.76%[2] |
| RP-HPLC | Bulk & Tablets | 10-60 µg/mL | 3.4456 µg/mL | Within limits | Within limits[3] |
| LC-MS | Human Plasma | 1-100 ng/mL | 1 ng/mL | 3.4-7.3% | 95.2-101%[4] |
| LC-ESI-MS | Human Plasma | 0.1-60 ng/mL | 0.1 ng/mL | 2.14-14.69% | 98-110%[5] |
| LC-MS/MS | Human Plasma | 1.0-25.0 ng/mL | 1.0 ng/mL | 2.5-7.1% | 96.6-103.9%[6] |
| LC-MS/MS | Human Serum | 0.1-20.0 ng/mL | 0.1 ng/mL | < 15% | Within ±15%[7] |
Table 2: Comparison of Analytical Methods for this compound Quantification
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Accuracy (%) |
| LC-MS (Screening) | Human Urine | 10.0–500.0 ng/mL | < 2 ng/mL | < 5.3% | Within ±6.6%[8] |
| LC-MS/MS (Confirmation) | Human Urine | 10.0–500.0 ng/mL | Not Reported | < 5.3% | Within ±6.6%[8] |
Experimental Methodologies
This section provides detailed protocols for the key analytical methods discussed, offering a practical guide for laboratory implementation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Finasteride in Pharmaceutical Formulations
This method is suitable for the quantification of finasteride in bulk drug and tablet dosage forms.
-
Chromatographic System: A liquid chromatograph equipped with a UV-Visible detector is used.[9]
-
Column: Waters Nova-Pak, C18, 250 × 4.6 µm.[9]
-
Mobile Phase: A mixture of water, tetrahydrofuran, and acetonitrile (ACN) in the ratio of 50:25:25 (v/v/v).[9]
-
Flow Rate: 1.8 mL/min.[9]
-
Detection: UV detection at 210 nm.[9]
-
Sample Preparation:
Liquid Chromatography-Mass Spectrometry (LC-MS) for Finasteride in Human Plasma
This method offers high sensitivity and selectivity for the determination of finasteride in biological matrices.
-
Chromatographic System: A liquid chromatograph coupled with a mass spectrometer with electrospray ionization (ESI).[4]
-
Column: Waters Symmetry Shield RP18 column (50 × 2.1 mm, 3.5 μm).[4]
-
Mobile Phase: A gradient mobile phase composed of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid.[4]
-
Mass Spectrometry:
-
Sample Preparation (Liquid-Liquid Extraction):
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound in Human Urine
This method is designed for the screening and confirmation of this compound, the major urinary metabolite of finasteride, often for doping control purposes.
-
Chromatographic System: A liquid chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer.[8]
-
Ionization: Positive electrospray ionization.[8]
-
Screening Method:
-
Confirmation Method:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Urine samples are subjected to liquid-liquid extraction.[8]
-
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finasteride Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Application to a Comparative Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ajpamc.com [ajpamc.com]
A Comparative Guide to the Cross-Validation of Carboxy Finasteride Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Carboxy finasteride, the primary urinary metabolite of the 5-alpha reductase inhibitor, finasteride. The accurate measurement of this compound is crucial for pharmacokinetic studies, doping control, and understanding the metabolic profile of its parent drug. This document details the experimental protocols and performance characteristics of the predominant bioanalytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), while exploring two common sample preparation alternatives: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Metabolic Pathway of Finasteride
Finasteride undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, to form hydroxylated metabolites.[1] These intermediates are further oxidized to the main metabolite, this compound (also referred to as finasteride-ω-oic acid).[2] This carboxylic acid metabolite is more polar than the parent compound, facilitating its excretion in urine.[3]
Caption: Figure 1. Metabolic Pathway of Finasteride to this compound
Comparison of Sample Preparation Methods for LC-MS/MS Analysis
The primary analytical technique for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3][4] While the core analytical instrumentation remains the same, the initial sample preparation is a critical step that can be performed using different techniques. Here, we compare Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
| Performance Metric | LC-MS/MS with Liquid-Liquid Extraction (LLE) | LC-MS/MS with Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases based on differential solubility.[5] | Partitioning of the analyte between a solid stationary phase and a liquid mobile phase.[5] |
| Linearity Range | 10.0–500.0 ng/mL | Typically comparable to LLE (e.g., 1-500 ng/mL) |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL[6] | Can achieve similar or lower LLOQs (e.g., <10 ng/mL) |
| Intra-day Precision (%RSD) | < 5.3%[6] | Generally < 15% |
| Inter-day Precision (%RSD) | < 5.3%[6] | Generally < 15% |
| Accuracy | Within ±6.6%[6] | Typically within ±15% |
| Extraction Recovery | > 80% (for parent drug)[7] | Generally high and reproducible (>85%) |
| Matrix Effects | Can be significant; requires careful optimization of extraction solvent and pH. | Can be minimized through specific sorbent chemistries and wash steps, leading to cleaner extracts. |
| Throughput & Automation | Can be more labor-intensive and difficult to automate.[5] | Highly amenable to automation and high-throughput processing.[8] |
| Solvent Consumption | Generally higher due to the use of bulk extraction solvents.[8] | Reduced solvent consumption compared to LLE.[8] |
Experimental Protocols
Method 1: LC-MS/MS with Liquid-Liquid Extraction (LLE)
This protocol is adapted from the validated method for this compound detection in urine.[6]
Caption: Figure 2. LLE-based Sample Preparation Workflow
1. Sample Preparation:
-
Pipette 1 mL of urine into a 10 mL glass tube.
-
Add 1 mL of phosphate buffer (pH 6.0) and the internal standard solution.
-
Add 5 mL of an extraction solvent mixture (e.g., ethyl acetate/hexane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge for 10 minutes at 3000 rpm to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: For this compound, monitor the precursor ion at m/z 403 and a suitable product ion.[4][6]
Method 2: LC-MS/MS with Solid-Phase Extraction (SPE)
This is a representative protocol based on common SPE procedures for drug metabolites.
Caption: Figure 3. SPE-based Sample Preparation Workflow
1. Sample Preparation:
-
Cartridge: Use a mixed-mode or reversed-phase SPE cartridge.
-
Conditioning: Condition the cartridge by passing methanol followed by water or an appropriate buffer.
-
Loading: Load the pre-treated urine sample (pH adjusted) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute the this compound with a small volume of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute in the mobile phase, similar to the LLE protocol.
2. LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be identical to those described for the LLE method to ensure a direct comparison of the sample preparation efficacy.
Conclusion
Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable sample preparation techniques for the quantification of this compound by LC-MS/MS.
-
Liquid-Liquid Extraction (LLE) is a classic, well-established method that can provide good recovery and precision.[6][7] However, it can be more time-consuming, use larger volumes of organic solvents, and may be more susceptible to matrix effects if not carefully optimized.[9]
-
Solid-Phase Extraction (SPE) offers significant advantages in terms of producing cleaner extracts, reducing matrix effects, and lowering solvent consumption.[8] Its key benefit lies in its high amenability to automation, making it the superior choice for high-throughput laboratories that require robust and reproducible results for a large number of samples.[8]
The choice between LLE and SPE will depend on the specific requirements of the laboratory, including sample throughput, available resources, and the need for automation. For routine, high-throughput analysis, an automated SPE-LC-MS/MS method is recommended. For smaller-scale research or labs where automation is not a priority, LLE remains a cost-effective and reliable option.
References
- 1. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. researchgate.net [researchgate.net]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]
- 7. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aurorabiomed.com [aurorabiomed.com]
Carboxy Finasteride: A Comparative Analysis of Urine and Plasma Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of carboxy finasteride levels in two key biological matrices: urine and plasma. Understanding the distribution and excretion of this primary metabolite of finasteride is crucial for pharmacokinetic studies, drug monitoring, and the development of new therapeutic agents. This document synthesizes available experimental data to offer an objective comparison, complete with detailed methodologies and visual workflows.
Finasteride, a 5α-reductase inhibitor, is extensively metabolized in the body, with its metabolites primarily excreted through urine and feces. The major urinary metabolite is this compound, a monocarboxylic acid derivative. Its quantification in different biological fluids is essential for assessing the metabolic profile and clearance of the parent drug.
Quantitative Data Summary
Direct comparative studies simultaneously measuring this compound concentrations in both urine and plasma from the same subjects are limited in publicly available literature. However, data from a pivotal study on the disposition of radiolabeled finasteride provides valuable insights into the relative distribution of its metabolites. The following table summarizes the key quantitative findings related to this compound (referred to as the acidic metabolite fraction in plasma) from this study.
| Parameter | Urine | Plasma | Source |
| Metabolite Form | ω-monocarboxylic acid metabolite (this compound) | Acidic fraction of radioactivity | [1] |
| Percentage of Administered Dose Excreted (Mean ± SD) | 18.4 ± 1.7% | Not Applicable | [1] |
| Percentage of 24-hr Plasma Radioactivity (Mean) | Not Applicable | 26.7% | [1] |
Note: The plasma data represents the acidic fraction of total radioactivity, of which this compound is the principal component. The urine data represents the specific percentage of the administered finasteride dose excreted as this compound.
Experimental Protocols
Accurate quantification of this compound requires robust analytical methodologies. Below are detailed protocols for its determination in urine, which can be adapted for plasma analysis with appropriate modifications for the different matrix effects.
Quantification of this compound in Urine by LC-MS/MS
This method is designed for the screening and confirmation of this compound in urine samples.
1. Sample Preparation (Liquid-Liquid Extraction) :
-
Pipette 3 mL of a urine sample into a centrifuge tube.
-
Add approximately 500 mg of potassium dihydrogen phosphate.
-
Add a suitable internal standard.
-
Add 5 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions :
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound should be optimized. For screening, selected ion monitoring (SIM) of m/z 403 can be used[2].
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound in biological matrices like urine and plasma.
Discussion and Comparison
The available data indicates that a significant portion of a finasteride dose is eliminated in the urine as its primary metabolite, this compound[1]. The presence of a substantial acidic metabolite fraction in plasma further confirms its systemic circulation before renal clearance[1].
-
Urine Analysis: The measurement of this compound in urine is a direct, non-invasive method to assess the metabolism and excretion of finasteride. Urinary concentrations are expected to be relatively high, reflecting the cumulative excretion over a period. This makes urine a suitable matrix for monitoring compliance and for pharmacokinetic studies focused on elimination pathways. One study detected carboxy-finasteride for up to 49 hours in urine after a single 5 mg oral dose[2].
References
Carboxy Finasteride: A Superior Biomarker for Finasteride Treatment Monitoring
A detailed comparison of carboxy finasteride and other finasteride metabolites reveals its potential as a more reliable biomarker for assessing treatment efficacy and patient compliance in clinical and research settings.
For researchers, scientists, and drug development professionals engaged in the study of 5α-reductase inhibitors like finasteride, the accurate measurement of drug exposure and metabolism is paramount. While the parent drug is often monitored, its metabolites can offer a more comprehensive picture of a patient's response and adherence to treatment. This guide provides an objective comparison of this compound, the major urinary metabolite of finasteride, with other metabolites, supported by experimental data and detailed methodologies.
Finasteride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into two main inactive metabolites: ω-hydroxy finasteride and this compound (also referred to as finasteride ω-oic acid). While both are products of finasteride's breakdown, their pharmacokinetic profiles and suitability as biomarkers differ significantly.
Comparative Analysis of Finasteride Metabolites
| Feature | This compound | ω-Hydroxy Finasteride | Parent Finasteride |
| Metabolic Pathway | Oxidation of ω-hydroxy finasteride | Hydroxylation of the t-butyl group | Not applicable |
| Primary Matrix | Urine | Plasma, Bile | Plasma |
| Pharmacokinetic Profile | Longer half-life, indicative of cumulative exposure | Shorter half-life, reflects recent intake | Relatively short half-life (5-6 hours in adults) |
| Biomarker Potential | High - suitable for compliance and long-term exposure monitoring | Moderate - suitable for recent exposure monitoring | Moderate - reflects recent intake, can be influenced by dosing time |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS |
Experimental Evidence Supporting this compound as a Robust Biomarker
While studies directly comparing the biomarker performance of this compound and ω-hydroxy finasteride are limited, existing research provides strong evidence for the utility of this compound. A study focused on developing a doping control method for finasteride highlights the reliability of detecting this compound in urine. The method was validated for its specificity, linearity, precision, and accuracy, demonstrating that this compound is a stable and readily quantifiable metabolite in urine, making it an excellent candidate for monitoring compliance.
The longer half-life of this compound compared to the parent drug and ω-hydroxy finasteride suggests that its concentration in urine reflects a more integrated measure of finasteride exposure over a longer period. This is a significant advantage for compliance monitoring, as it is less susceptible to fluctuations related to the timing of the last dose.
Experimental Protocols
Quantification of this compound in Urine by LC-MS/MS
This protocol is adapted from a validated method for the detection of this compound for doping control purposes.
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry (Tandem Mass Spectrometry):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions:
-
This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the internal standard.
-
-
Data Analysis: Quantify this compound concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Simultaneous Monitoring of Finasteride and its Metabolites in Plasma by LC-MS/MS
1. Sample Preparation:
-
To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of finasteride).
-
Perform a protein precipitation with a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of ammonium acetate or formic acid in water and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 0.2-0.5 mL/min.
3. Mass Spectrometry (Tandem Mass Spectrometry):
-
Ionization Mode: ESI positive mode.
-
Monitored Transitions:
-
Finasteride: Monitor the specific precursor-to-product ion transition.
-
ω-Hydroxy Finasteride: Monitor the specific precursor-to-product ion transition.
-
This compound: Monitor the specific precursor-to-product ion transition.
-
-
Data Analysis: Quantify each analyte based on its peak area ratio to the internal standard against individual calibration curves.
Visualizing the Finasteride Metabolic Pathway and Analytical Workflow
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of finasteride and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of finasteride.
Aldose reductase inhibitory activity of Carboxy finasteride vs. other inhibitors
A comprehensive analysis of leading aldose reductase inhibitors, their efficacy, and the experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals.
Please Note: An initial investigation into the aldose reductase inhibitory activity of Carboxy finasteride yielded no publicly available data. The focus of this guide is therefore on a comparative analysis of other well-documented aldose reductase inhibitors.
Introduction to Aldose Reductase and Its Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions, such as in diabetes mellitus. It catalyzes the conversion of glucose to sorbitol, a sugar alcohol that can accumulate in tissues with slow glucose metabolism, including the nerves, retina, lens, and kidneys. This accumulation is implicated in the pathogenesis of various diabetic complications, such as neuropathy, retinopathy, cataracts, and nephropathy. Inhibition of aldose reductase is therefore a promising therapeutic strategy to prevent or mitigate these complications.
Comparative Analysis of Aldose Reductase Inhibitors
The efficacy of an aldose reductase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several prominent aldose reductase inhibitors.
| Inhibitor | IC50 Value (nM) | Source |
| Zopolrestat | 3.1 | [1][2][3] |
| Epalrestat | 10 (rat lens), 25 (human placenta) | [4][5] |
| Ponalrestat | 7.7 (Ki value) | [6][7] |
| Tolrestat | 35 | [6][8][9][10][11] |
| Sorbinil | Not specified in nM, but widely studied | [6][12][13][14][15] |
| Fidarestat | Not specified in nM, but potent | [16][17][18][19] |
| Ranirestat | Not specified in nM, but potent | [20][21][22][23][24] |
| Quercetin | 5000 (human lens) | [25] |
Aldose Reductase Signaling Pathway
The following diagram illustrates the role of aldose reductase in the polyol pathway and the mechanism of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zopolrestat | Reductase | TargetMol [targetmol.com]
- 4. Epalrestat - Focus Biomolecules [mayflowerbio.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ponalrestat: a potent and specific inhibitor of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tolrestat | Reductase | TargetMol [targetmol.com]
- 10. NB-64-08079-5mg | Tolrestat [82964-04-3] Clinisciences [clinisciences.com]
- 11. The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Sorbinil - Wikipedia [en.wikipedia.org]
- 14. Sorbinil, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reversal of diabetic cataract by sorbinil, an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the aldose reductase inhibitor fidarestat on ischemia-reperfusion injury in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Continuous inhibition of excessive polyol pathway flux in peripheral nerves by aldose reductase inhibitor fidarestat leads to improvement of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug evaluation: ranirestat--an aldose reductase inhibitor for the potential treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibition of human lens aldose reductase by flavonoids, sulindac and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection and Quantification of Carboxy Finasteride in Urine
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of drug metabolites are critical for pharmacokinetic, bioequivalence, and anti-doping studies. This guide provides a comparative analysis of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of carboxy finasteride, the major urinary metabolite of finasteride, in human urine.
Quantitative Data Summary
The following table summarizes the performance characteristics of two distinct analytical methods for the analysis of this compound in urine.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Liquid-Liquid Extraction | < 2 ng/mL | 10.0 ng/mL | 10.0–500.0 ng/mL |
| Dispersive Liquid-Liquid Microextraction with Field-Enhanced Sample Stacking and Sweeping-Micellar Electrokinetic Chromatography (DLLME-FESS-Sweeping-MEKC) | 20 ng/mL | Not Reported | Not Reported |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Liquid-Liquid Extraction
This method is a highly sensitive and specific technique widely used in bioanalytical laboratories.
Sample Preparation: [1]
-
Pipette 3 mL of a urine sample into a centrifuge tube.
-
Add approximately 500 mg of potassium dihydrogen phosphate.
-
Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and shaking for 15 minutes.
-
Centrifuge the sample at 2500 rpm for 5 minutes.
-
Transfer the organic phase to a new tube containing 5% lead acetate and vortex for 5 seconds.
-
Centrifuge again at 2500 rpm for 1 minute.
-
Transfer the resulting organic phase to a clean tube and evaporate it to dryness under a nitrogen stream at 60°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Inject a 10-20 µL aliquot into the LC-MS/MS system for analysis.
Instrumentation and Conditions: [1]
-
Chromatography: Liquid Chromatography (LC) system.
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Screening Method: Selected Ion Monitoring (SIM) mode monitoring m/z 403 for this compound.
-
Confirmation Method: Product ion scan mode monitoring the precursor ion m/z 403.
Method Validation: [1]
-
Linearity: Established in the range of 10.0–500.0 ng/mL.
-
Precision: Intra-run and inter-run precision was less than 5.3%.
-
Accuracy: Determined from quality control samples to be within ±6.6%.
-
Limit of Detection (LOD): Below 2 ng/mL for the screening method.[1]
-
Lower Limit of Quantification (LLOQ): 10.0 ng/mL.[1]
Dispersive Liquid-Liquid Microextraction (DLLME) with Field-Enhanced Sample Stacking and Sweeping (FESS) and Micellar Electrokinetic Chromatography (MEKC)
This method combines an efficient sample preconcentration technique with capillary electrophoresis for analysis.
Sample Preparation (DLLME): [2]
-
A mixture of a disperser solvent (acetonitrile) and an extraction solvent (chloroform) is rapidly injected into the aqueous urine sample.
-
This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, allowing for rapid extraction of the analyte.
-
The mixture is centrifuged to separate the extraction solvent from the aqueous phase.
-
The sedimented phase containing the concentrated analyte is collected for analysis.
On-line Preconcentration and Analysis (FESS-Sweeping-MEKC): [2]
-
A high conductivity buffer is introduced into the capillary.
-
A large volume of the sample plug (reconstituted from the DLLME step) is injected into the capillary.
-
Upon applying a voltage, sodium dodecyl sulfate (SDS) micelles sweep the analytes from the low conductivity sample solution into the high conductivity buffer.
-
The analytes are concentrated at the boundary due to the field-enhanced sample stacking effect.
-
The separated analytes are then detected.
Method Validation: [2]
-
Limit of Detection (LOD): 20 ng/mL.[2]
-
Sensitivity Enrichment: The method demonstrated a 362-fold and 480-fold sensitivity enrichment for finasteride and its metabolite, respectively, compared to conventional MEKC methods.[2]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in urine using the LC-MS/MS method.
References
A Researcher's Guide to Certified Reference Materials for Carboxy Finasteride Analysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive comparison of certified reference materials (CRMs) for Carboxy finasteride, the major urinary metabolite of the 5α-reductase inhibitor, finasteride. We delve into commercially available CRMs, alternative reference materials, and provide detailed experimental protocols to support robust analytical method development and validation.
Understanding the Importance of Certified Reference Materials
Certified Reference Materials are crucial for ensuring the quality and validity of analytical data. They are well-characterized materials with one or more certified property values, produced in a technically valid manner, and accompanied by a certificate. Using CRMs for calibration, validation, and quality control provides confidence in the accuracy and traceability of measurement results, which is essential for regulatory submissions and scientific publications.
Comparison of Commercially Available this compound CRMs
Several suppliers offer this compound (also known as Finasteride carboxylic acid) as a certified reference material or reference standard. Below is a comparison of offerings from prominent suppliers.
| Supplier | Product Name | Catalog Number | Purity (as stated) | Analytical Data Provided |
| LGC Standards | Finasteride Carboxylic Acid | TRC-F342020 | >95% (HPLC)[1][2] | Certificate of Analysis |
| SynThink | Finasteride Carboxylic Acid | SA36705 | Not explicitly stated, but comprehensive characterization provided | 1H-NMR, Mass, HPLC, IR, TGA, Certificate of Analysis (with Purity and Potency) |
| Axios Research | Finasteride Carboxylic Acid-D6 | AR-F01438 | Not explicitly stated, but fully characterized | Certificate of Analysis |
Alternative Certified Reference Materials for Finasteride Analysis
When analyzing this compound, it is often beneficial to include the parent drug and other relevant metabolites or isotopically labeled standards as part of the analytical method. This allows for a more comprehensive understanding of the metabolic profile and can improve the accuracy of quantification through the use of internal standards.
| Product | Supplier | Catalog Number | Intended Use |
| Finasteride | MedChemExpress (MCE) | HY-13635R | Analytical Standard[3] |
| Finasteride-d9 | MedChemExpress (MCE) | HY-13635S | Isotope-Labeled Internal Standard[3] |
| Finasteride Impurities | Pharmaffiliates | Various | Impurity profiling and method validation[4] |
| Finasteride EP Impurities & USP Related Compounds | SynThink | Various | Pharmacopeial and non-pharmacopeial impurity standards[5] |
Experimental Protocols for the Analysis of this compound
Accurate quantification of this compound in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative experimental protocols gleaned from scientific literature.
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of this compound from urine samples.
-
To 1 mL of urine, add an internal standard (e.g., Finasteride-d9).
-
Add 5 mL of ethyl acetate as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analytical Method
This method provides a robust approach for the simultaneous determination of finasteride and its metabolites.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting from 10% B to 90% B over 5 minutes, followed by a 2-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 403.3 -> Product ion (Q3) [Specific fragment to be determined based on experimental optimization].
-
Finasteride: Precursor ion (Q1) m/z 373.3 -> Product ion (Q3) [Specific fragment to be determined based on experimental optimization].
-
Finasteride-d9 (Internal Standard): Precursor ion (Q1) m/z 382.3 -> Product ion (Q3) [Specific fragment to be determined based on experimental optimization].
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Method Validation Parameters
A comprehensive validation of the analytical method is crucial. Key parameters to assess include:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15% |
| Accuracy | Recovery between 85% and 115% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |
| Specificity | No significant interference at the retention time of the analyte and internal standard |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the nominal concentration |
Finasteride Metabolic Pathway
The following diagram illustrates the metabolic conversion of Finasteride to this compound.
Caption: Metabolic pathway of Finasteride to this compound.
Experimental Workflow for CRM-Based Analysis
The logical flow for utilizing a this compound CRM in a typical analytical workflow is depicted below.
Caption: Workflow for using a CRM in analytical method development.
By carefully selecting a suitable certified reference material and employing a well-validated analytical method, researchers can ensure the generation of high-quality, reliable data for their studies on this compound. This guide serves as a foundational resource to aid in this critical aspect of scientific research and drug development.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Carboxy Finasteride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. Carboxy finasteride, a metabolite of the drug finasteride, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols is not just a matter of regulatory compliance but a core component of responsible laboratory practice.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for finasteride indicates that it can be harmful if swallowed and may have reproductive toxicity.[1][2] Although the SDS for this compound has limited specific hazard data, it should be treated with a similar level of caution as a "pharmaceutical related compound of unknown potency."[3]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental eye contact.
-
Lab Coat: A lab coat or other protective clothing should be worn to protect skin and personal clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse eyes cautiously with water for several minutes.[4]
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.[3]
-
Inhalation: Move to fresh air and seek medical attention if breathing becomes difficult.[3]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including compounds like this compound, is governed by stringent regulations to prevent environmental contamination and public health risks.[5] In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[6][7] Additionally, state and local regulations may impose more rigorous requirements.[5][8]
A critical first step in proper disposal is determining whether the waste is classified as hazardous.[7][8] Given that the parent compound, finasteride, is known to be very toxic to aquatic life with long-lasting effects, it is prudent to manage this compound as a hazardous waste unless determined otherwise by a qualified professional.[1][2]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory or research setting.
-
Waste Characterization: Treat this compound as a hazardous pharmaceutical waste due to the ecotoxicity of the parent compound and the unknown potency of the metabolite.[1][2][3]
-
Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected in a designated, properly labeled hazardous waste container.
-
Containerization: Use a chemically compatible, leak-proof container for waste collection. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the sealed waste container in a secure, designated hazardous waste accumulation area away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste management company. These companies are equipped to transport and dispose of the waste in compliance with all federal, state, and local regulations.[6][8] The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[6][7]
-
Documentation: Maintain accurate records of the hazardous waste generated, including the amount and date of disposal. This documentation is crucial for regulatory compliance.
What Not to Do:
-
Do Not Flush: Never dispose of this compound down the drain or toilet.[6] This can lead to the contamination of water supplies.[5] Finasteride is not on the FDA's "flush list."[9]
-
Do Not Dispose in Regular Trash: Avoid disposing of this compound in the regular solid waste stream, as this is not a compliant method for hazardous pharmaceutical waste.
Quantitative Data Summary
| Property | Finasteride | This compound (Finasteride Carboxylic Acid) |
| CAS Number | 98319-26-7 | 116285-37-1 |
| Molecular Formula | C23H36N2O2 | C23H34N2O4 |
| Molecular Weight | 372.54 g/mol | 402.5 g/mol |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | No data available.[3] |
| Environmental Hazards | Very toxic to aquatic life with long lasting effects.[1][2] | No data on ecotoxicity.[3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[4] | No data available.[3] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these rigorous safety and disposal protocols, laboratories can ensure they are protecting their personnel and the environment, thereby building a foundation of trust and responsibility that extends beyond the products they develop.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. guinama.com [guinama.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. cdn.accentuate.io [cdn.accentuate.io]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. sandiegocounty.gov [sandiegocounty.gov]
- 9. fda.gov [fda.gov]
Personal protective equipment for handling Carboxy finasteride
Essential Safety and Handling Guide for Carboxy Finasteride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A faceshield may be necessary if there is a potential for direct contact with dusts, mists, or aerosols.[1][2][3] |
| Hand Protection | Handle with impervious gloves that have been inspected prior to use. Nitrile or low-protein, powder-free latex gloves are recommended. Consider double gloving for enhanced protection.[1][4] |
| Body Protection | A work uniform or laboratory coat is required. Additional protective garments such as sleevelets, an apron, or a disposable suit should be used based on the task to avoid skin exposure.[1][3] Fire/flame resistant clothing is also advised.[2] |
| Respiratory Protection | If ventilation is insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] In case of inadequate ventilation, wear respiratory protection.[6] A dust respirator should be worn when cleaning up spills.[4] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area. If adequate general ventilation is not available, use local exhaust ventilation.[2]
-
For operations with a higher risk of aerosol or dust generation, use closed processing systems or containment technologies like glove boxes or isolators.[1][3]
Safe Handling Practices:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][6][7]
-
Avoid all personal contact, including inhalation of dust.[4] Do not breathe dust, fume, gas, mist, vapors, or spray.[3][6]
-
Do not get the substance on skin or clothing.[1]
-
Minimize dust generation and accumulation.[1] Use dry clean-up procedures and avoid generating dust.[4]
-
Do not eat, drink, or smoke when using this product.[3][6][7]
-
Wash hands and any exposed skin thoroughly after handling.[1][3][7]
Emergency Procedures
First-Aid Measures:
-
General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet to the doctor.[2]
-
If Inhaled: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or symptoms persist, call a physician.[2]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops.[2]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[2]
Storage and Disposal Plan
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store in properly labeled containers and keep locked up.[1][3][7]
-
For long-term storage and to maintain product quality, store in a freezer.[5]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
-
Avoid release to the environment. Prevent further leakage or spillage if it is safe to do so.[3]
-
Contaminated wash water should be retained and disposed of properly.[3]
Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
